molecular formula C5H11B B1595504 (R)-1-Bromo-2-methylbutane CAS No. 99032-67-4

(R)-1-Bromo-2-methylbutane

Cat. No.: B1595504
CAS No.: 99032-67-4
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-RXMQYKEDSA-N
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Description

(R)-1-Bromo-2-methylbutane is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 151.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-1-bromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZBNEPALHIO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99032-67-4
Record name 1-Bromo-2-methylbutane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099032674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMO-2-METHYLBUTANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08773JMM5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Bromo-2-methylbutane is a chiral alkyl halide that serves as a crucial building block in asymmetric synthesis. Its stereospecific nature makes it a valuable reagent in the pharmaceutical and fine chemical industries for the preparation of enantiomerically pure compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and typical reactivity, with a focus on its application in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties
PropertyValue
Molecular Formula C₅H₁₁Br
Molecular Weight 151.04 g/mol
CAS Number 99032-67-4
Appearance Colorless liquid
Boiling Point 117-119 °C
Melting Point -105.4 °C (estimate)[1]
Density 1.211 ± 0.06 g/cm³ (Predicted)[2]
Refractive Index (n²⁰/D) 1.4426[1]
Table 2: Stereochemical Properties
PropertyValue
Enantiomeric Form (R)-enantiomer
Chirality Chiral at C2
Optical Rotation Specific rotation values are dependent on the specific sample and measurement conditions.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 1-bromo-2-methylbutane (B81432) is complex due to the presence of diastereotopic protons. The methylene (B1212753) protons adjacent to the bromine atom appear in the vicinity of 3.3 ppm. The methyl group at the chiral center typically appears as a doublet, while the other methyl group of the ethyl fragment appears as a triplet. The methine proton at the chiral center and the other methylene protons of the ethyl group will show complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-2-methylbutane displays characteristic absorption bands for alkyl groups and the carbon-bromine bond.

  • C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C-H bending: Absorptions around 1465 cm⁻¹ and 1380 cm⁻¹.

  • C-Br stretching: A characteristic absorption in the fingerprint region, typically around 560-650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 1-bromo-2-methylbutane shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Common fragmentation patterns involve the loss of the bromine atom and cleavage of the alkyl chain.

Chemical Reactivity and Applications

This compound is primarily utilized as a chiral electrophile in nucleophilic substitution reactions, particularly Sₙ2 reactions. Its stereochemistry allows for the transfer of chirality to the product molecule.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group is not the chiral center in this molecule. The stereochemistry at the C2 position is retained.

Common nucleophiles include:

  • Hydroxide (OH⁻) to form (R)-2-methylbutan-1-ol.

  • Alkoxides (RO⁻) to form ethers.

  • Cyanide (CN⁻) to form nitriles.

  • Azide (B81097) (N₃⁻) to form alkyl azides.

  • Iodide (I⁻) to form (R)-1-iodo-2-methylbutane.

The reactivity in Sₙ2 reactions is influenced by the steric hindrance around the reaction center. While it is a primary halide, the methyl group at the adjacent carbon can slightly retard the reaction rate compared to unbranched primary alkyl halides.

Experimental Protocols

Synthesis of this compound from (S)-2-Methyl-1-butanol

This procedure is adapted from the synthesis of similar primary alkyl bromides.

Materials:

  • (S)-2-Methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, to neutralize HBr byproduct)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place (S)-2-methyl-1-butanol dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) to the cooled solution with stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then carefully poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by fractional distillation under reduced pressure.

Nucleophilic Substitution with Sodium Azide (Illustrative Sₙ2 Reaction)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution and heat the mixture with stirring. The reaction temperature is typically maintained between 50-80 °C.

  • Monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield the crude (R)-1-azido-2-methylbutane.

  • Further purification can be achieved by vacuum distillation.

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product S_2_Methyl_1_butanol (S)-2-Methyl-1-butanol Reaction Reaction in Diethyl Ether S_2_Methyl_1_butanol->Reaction PBr3 PBr₃ PBr3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification R_1_Bromo_2_methylbutane This compound Purification->R_1_Bromo_2_methylbutane

Caption: Synthesis workflow for this compound.

Experimental Workflow for Sₙ2 Reaction

SN2_Workflow Start Start Dissolve Dissolve this compound and Nucleophile in Solvent Start->Dissolve Heat Heat and Stir Dissolve->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for an Sₙ2 reaction.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chiral building block in organic synthesis. Its well-defined stereochemistry and reactivity in Sₙ2 reactions make it an important intermediate for the synthesis of complex, enantiomerically pure molecules, particularly in the field of drug development. A thorough understanding of its chemical properties, spectroscopic data, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

(R)-1-Bromo-2-methylbutane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-1-Bromo-2-methylbutane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral building blocks like this compound is fundamental. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, methods for their determination, and a logical workflow for these experimental procedures.

Core Physical Properties

This compound is a chiral alkylating agent utilized in organic synthesis, particularly in the preparation of enantiomerically enriched compounds for pharmaceuticals and fine chemicals.[1] Its physical properties are crucial for reaction setup, purification, and characterization.

Quantitative Data Summary

The physical properties of this compound and its enantiomer are summarized in the table below. It is important to note that the specific rotation for the (R)-enantiomer is not explicitly reported in the literature but is expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Physical PropertyThis compound(S)-1-Bromo-2-methylbutane
Molecular Formula C₅H₁₁BrC₅H₁₁Br
Molecular Weight 151.04 g/mol [1][2][3]151.04 g/mol [2]
Boiling Point 117-122 °C[1][4][5]121-122 °C
Melting Point -105.4 °C (estimate)[5][6]Not Found
Density 1.211 - 1.221 g/cm³[1][4]1.223 g/mL at 25 °C[7]
Refractive Index 1.4426[5][6]1.445 (at 20°C)[7]
Specific Rotation ([α]D) Not explicitly found (expected to be approx. -4.5°)+4.5° (c=5 in chloroform, 21°C)

Experimental Protocols for Physical Property Determination

Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity.

Methodology: Distillation

A common and effective method for determining the boiling point is through simple distillation.[8]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.[8][9]

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[8][9]

Micro-Boiling Point Determination

For smaller sample volumes, a micro-boiling point method can be employed.[9][10]

  • Apparatus: A capillary tube sealed at one end, a small test tube, a thermometer, and a heating bath.

  • Procedure:

    • A few drops of the sample are placed in the small test tube.

    • The sealed capillary tube is inverted and placed inside the test tube.

    • The assembly is heated in a bath.

    • A stream of bubbles will emerge from the capillary tube as the liquid is heated.[9][11]

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9][11]

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Mass and Volume Measurement

The density of a liquid can be determined by measuring its mass and volume.[12][13][14]

  • Apparatus: A pycnometer (for high accuracy) or a graduated cylinder and an analytical balance.

  • Procedure (using a pycnometer):

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

    • The mass of the pycnometer filled with the liquid is measured.

    • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

    • The density is calculated using the formula: Density = (Mass of liquid) / (Volume of liquid).[12][13]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent when it enters a substance and is a characteristic property.

Methodology: Refractometry

An Abbe refractometer is commonly used for this measurement.[15]

  • Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm).

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed and the light source is activated.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Determination of Specific Rotation

For chiral molecules like this compound, the specific rotation is a critical property that defines its optical activity.

Methodology: Polarimetry

A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[16][17][18]

  • Apparatus: A polarimeter, a light source (typically a sodium D-line), and a polarimeter cell of a known path length (e.g., 1 decimeter).

  • Procedure:

    • A solution of the chiral compound is prepared at a known concentration.

    • The polarimeter cell is filled with the solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter.

    • The analyzer is rotated until the light intensity is at a minimum or a specific uniform field of view is achieved.

    • The observed angle of rotation (α) is recorded.

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[18][19]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_measurements Physical Property Measurements cluster_data Data Analysis and Reporting Sample Obtain Pure Sample of This compound BoilingPoint Determine Boiling Point (Distillation or Micro Method) Sample->BoilingPoint Distribute for Analysis Density Measure Density (Pycnometer) Sample->Density Distribute for Analysis RefractiveIndex Measure Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Distribute for Analysis SpecificRotation Measure Specific Rotation (Polarimetry) Sample->SpecificRotation Distribute for Analysis Analysis Calculate and Analyze Results BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis SpecificRotation->Analysis Reporting Compile Technical Data Sheet Analysis->Reporting

Caption: Workflow for the determination of physical properties.

This guide provides a foundational understanding of the physical properties of this compound and the experimental approaches to their measurement. Accurate determination of these properties is essential for the successful application of this chiral reagent in research and development.

References

An In-depth Technical Guide to the Stereochemistry of (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of (R)-1-Bromo-2-methylbutane, a chiral alkyl halide significant as a building block in asymmetric synthesis. The document details its synthesis, chiroptical properties, stereospecific reactions, and the analytical methods used for its characterization.

Core Concepts: Structure and Chirality

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a hydrogen atom (-H), and a bromomethyl group (-CH₂Br).[1][2] The C1 carbon, bonded to the bromine atom, is not a chiral center as it is attached to two hydrogen atoms. The "R" designation in its name refers to the absolute configuration of the stereocenter at C2, as determined by the Cahn-Ingold-Prelog priority rules. Its enantiomer is (S)-1-Bromo-2-methylbutane.

Physicochemical and Chiroptical Properties

The enantiomeric purity of a sample is critical for its application in stereoselective synthesis. The physical and chiroptical properties are essential for characterization and quality control.

PropertyValueReference(s)
Molecular Formula C₅H₁₁Br[3]
Molecular Weight 151.04 g/mol [4]
Boiling Point 121-122 °C[5]
Density 1.223 g/mL at 25 °C
Refractive Index n20/D 1.445
Specific Rotation [α] (R)-enantiomer: -4.5° (c=5 in CHCl₃, 21°C, D-line) (inferred)
(S)-enantiomer: +4.5° (c=5 in CHCl₃, 21°C, D-line)

Note: The specific rotation for the (R)-enantiomer is inferred from the experimentally determined value for the (S)-enantiomer, as enantiomers have equal and opposite optical rotations.

Stereospecific Synthesis

The most common and effective method for synthesizing enantiomerically pure this compound is via a nucleophilic substitution reaction starting from the commercially available chiral alcohol, (S)-2-methyl-1-butanol. This method preserves the stereochemical integrity of the chiral center.

The reaction proceeds through an Sₙ2 mechanism. Reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are used to replace the hydroxyl group with a bromine atom.[3] Crucially, the reaction occurs at the achiral C1 carbon, and therefore does not affect the configuration of the stereocenter at C2. This results in the retention of the original stereochemistry of the carbon backbone.[3]

G cluster_synthesis Stereospecific Synthesis Pathway Start (S)-2-methyl-1-butanol (Starting Material) Mechanism Sₙ2 Reaction at C1 Carbon Start->Mechanism Reacts with Reagent PBr₃ or HBr Reagent->Mechanism Reagent Product This compound (Product) Mechanism->Product Yields Outcome Retention of Configuration at C2 Stereocenter Product->Outcome

Caption: Synthesis of this compound from (S)-2-methyl-1-butanol.

Experimental Protocol: Synthesis via PBr₃

This protocol is based on established procedures for the conversion of primary alcohols to alkyl bromides. All operations should be performed in a well-ventilated fume hood.

Materials:

  • (S)-2-methyl-1-butanol (>99% ee)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: (S)-2-methyl-1-butanol (1.0 eq) is dissolved in anhydrous diethyl ether and added to the flask. The solution is cooled to 0 °C using an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (0.33-0.40 eq) is dissolved in anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: The reaction mixture is carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Stereospecific Reactions

This compound is a useful substrate for Sₙ2 reactions. Since the leaving group (Br⁻) is on a primary carbon, the reaction proceeds readily with good nucleophiles. The stereochemical outcome depends on whether the reaction occurs at the chiral center or elsewhere.

  • Reaction at C1 (Achiral Center): When a nucleophile attacks the C1 carbon, the stereochemistry at the C2 center remains unchanged. For example, reaction with sodium iodide (NaI) in acetone (B3395972) yields (R)-1-iodo-2-methylbutane with retention of configuration.

  • Reaction Involving the Chiral Center: While direct substitution at the C2 center is sterically hindered and less common, reactions that proceed via radical mechanisms can affect the stereocenter. For instance, autoxidation can form a 1-bromo-2-methyl-2-butyl radical, which can be partially trapped by oxygen before complete racemization occurs, leading to a product with partial retention of configuration.[6]

G cluster_reactions Stereochemical Outcomes of Sₙ2 Reactions Start This compound Reaction1 Reaction with NaI (Attack at C1) Start->Reaction1 Product1 (R)-1-Iodo-2-methylbutane Reaction1->Product1 Yields Outcome1 Retention of Configuration Product1->Outcome1 G cluster_analysis Chiral Analysis Workflow Sample Sample of 1-Bromo-2-methylbutane (B81432) Injection Inject into Chiral GC/HPLC Sample->Injection Separation Separation on Chiral Stationary Phase (CSP) Injection->Separation Detection Detector (e.g., FID, UV) Separation->Detection Result Chromatogram with Two Resolved Peaks (R and S enantiomers) Detection->Result Quantification Calculate Peak Areas to Determine % ee Result->Quantification

References

Synthesis of (R)-1-Bromo-2-methylbutane from (S)-2-methyl-1-butanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereospecific synthesis of (R)-1-bromo-2-methylbutane from (S)-2-methyl-1-butanol. This transformation is a classic example of a stereospecific SN2 reaction, a fundamental process in asymmetric synthesis crucial for the development of chiral drugs and other fine chemicals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and expected quantitative outcomes.

Introduction

The conversion of chiral alcohols to chiral alkyl halides is a pivotal transformation in organic synthesis. The ability to control the stereochemical outcome of these reactions is paramount in the synthesis of complex molecules where biological activity is often dependent on a specific enantiomer. The synthesis of this compound from (S)-2-methyl-1-butanol serves as an excellent case study in the application of the bimolecular nucleophilic substitution (SN2) mechanism to achieve a complete inversion of stereochemistry at the chiral center. This guide will focus on two primary and reliable methods for this conversion: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Reaction Mechanisms

The conversion of (S)-2-methyl-1-butanol to this compound relies on the SN2 mechanism, which is characterized by a backside attack of a nucleophile on an electrophilic carbon, leading to an inversion of the stereochemical configuration.

Using Phosphorus Tribromide (PBr₃)

The reaction with PBr₃ is a widely used method for converting primary and secondary alcohols to their corresponding bromides.[1] The mechanism involves the following steps:

  • Activation of the Alcohol: The hydroxyl group of (S)-2-methyl-1-butanol acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This step displaces a bromide ion and forms a protonated phosphite (B83602) ester intermediate.

  • Formation of a Good Leaving Group: A bromide ion then deprotonates the intermediate, forming a di-bromophosphite ester. This ester is an excellent leaving group.

  • SN2 Attack: The bromide ion generated in the initial steps then acts as a nucleophile, attacking the carbon atom bearing the phosphite ester leaving group from the backside. This concerted attack results in the displacement of the leaving group and the formation of this compound with an inverted stereochemistry.[2]

The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[3] The mechanism is as follows:

  • Formation of the Phosphonium (B103445) Salt: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt, [Ph₃PCBr₃]⁺Br⁻.

  • Activation of the Alcohol: The alcohol, (S)-2-methyl-1-butanol, is deprotonated by the tribromomethanide anion, forming an alkoxide.

  • Formation of an Oxyphosphonium Intermediate: The resulting alkoxide attacks the positively charged phosphorus atom of the phosphonium salt, displacing a bromide ion and forming an oxyphosphonium intermediate.

  • SN2 Displacement: The bromide ion then attacks the carbon atom attached to the oxygen in a backside fashion, leading to the formation of this compound and triphenylphosphine oxide. This SN2 displacement ensures the inversion of configuration at the chiral center.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound from (S)-2-methyl-1-butanol using both phosphorus tribromide and the Appel reaction.

Synthesis using Phosphorus Tribromide (PBr₃)

Materials:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-methyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis using the Appel Reaction

Materials:

Procedure:

  • To a stirred solution of triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add (S)-2-methyl-1-butanol.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add hexane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica (B1680970) gel, washing with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by fractional distillation to yield pure this compound.

Data Presentation

The following tables summarize the key physical and quantitative data for the starting material and the product.

Table 1: Physical Properties of Reactant and Product

CompoundIUPAC NameStereoisomerMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Starting Material2-methyl-1-butanol(S)C₅H₁₂O88.15~128~0.819
Product1-bromo-2-methylbutane(R)C₅H₁₁Br151.05120-121~1.223

Table 2: Quantitative Data for the Synthesis

ParameterValueReference/Method
Starting Material: (S)-2-methyl-1-butanol
Specific Rotation ([α]²⁰D)-5.756° (neat)Literature Value
Product: this compound
Theoretical YieldDependent on scaleCalculated from stoichiometry
Typical Experimental Yield60-80%Literature for similar reactions
Specific Rotation ([α]²⁰D) of pure (R)-enantiomer+4.9° (neat)Literature Value
Enantiomeric Excess (ee) Calculation
Formulaee (%) = ([α]_observed / [α]_pure) x 100Standard Formula

Note: The experimental yield and observed specific rotation will vary depending on the specific reaction conditions and purification efficiency.

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule, including a doublet for the methyl group adjacent to the chiral center and a triplet for the terminal methyl group of the ethyl chain.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a prominent C-Br stretching absorption in the fingerprint region (typically 500-600 cm⁻¹).[5]

  • Polarimetry: The optical rotation of the purified product should be measured using a polarimeter to determine the observed specific rotation. This value is then used to calculate the enantiomeric excess of the product, confirming the stereospecificity of the reaction.

Logical and Experimental Workflow

The following diagrams illustrate the logical relationship of the SN2 reaction and the general experimental workflow.

sn2_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product S_alcohol (S)-2-methyl-1-butanol activated_alcohol Activated Alcohol (Good Leaving Group) S_alcohol->activated_alcohol Activation PBr3 PBr₃ or PPh₃/CBr₄ PBr3->activated_alcohol R_bromide This compound activated_alcohol->R_bromide SN2 Attack (Inversion)

Caption: SN2 reaction pathway for the synthesis.

experimental_workflow start Start: (S)-2-methyl-1-butanol reaction Reaction with PBr₃ or PPh₃/CBr₄ start->reaction quench Workup: Quenching & Extraction reaction->quench dry Drying of Organic Layer quench->dry concentrate Solvent Removal dry->concentrate purify Purification: Fractional Distillation concentrate->purify characterize Characterization: NMR, IR, Polarimetry purify->characterize end Final Product: This compound characterize->end

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from (S)-2-methyl-1-butanol is a robust and well-established transformation that exemplifies the principles of stereospecific synthesis. Both the phosphorus tribromide and Appel reaction methodologies provide reliable routes to the desired product with a high degree of stereochemical inversion. Careful execution of the experimental protocol and thorough purification are essential to achieve high yields and enantiomeric purity, which are critical for applications in pharmaceutical and fine chemical industries.

References

Chiral Pool Synthesis of (R)-1-Bromo-2-methylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral pool synthesis of (R)-1-Bromo-2-methylbutane, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other fine chemicals.[1] This document details the primary synthetic routes starting from readily available chiral precursors, outlines experimental protocols, and presents quantitative data to aid in reaction optimization.

Introduction to Chiral Pool Synthesis

Chiral pool synthesis is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials.[2][3] This approach leverages the inherent chirality of these natural molecules to introduce stereocenters into the target molecule, avoiding the need for often complex and costly asymmetric induction or resolution steps. Common chiral pool sources include amino acids, terpenes, and carbohydrates.[3][4][5] For the synthesis of this compound, the most common and economically viable chiral precursor is (S)-2-methyl-1-butanol.

Primary Synthetic Route: From (S)-2-methyl-1-butanol

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in (S)-2-methyl-1-butanol. This transformation is typically achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism at the primary carbon, which is not the chiral center. Consequently, the stereochemical integrity of the chiral center at the C2 position is retained, leading to the desired (R)-enantiomer of the product.

Bromination using Phosphorus Tribromide (PBr₃)

The reaction of (S)-2-methyl-1-butanol with phosphorus tribromide is a classic and effective method for producing this compound. The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. The bromide ion then acts as a nucleophile, attacking the primary carbon in an SN2 fashion.[6]

Logical Workflow for PBr₃ Bromination

PBr3_Workflow Start (S)-2-methyl-1-butanol Intermediate Alkylphosphite intermediate Start->Intermediate Activation Reagent PBr3 Reagent->Intermediate Solvent Anhydrous Ether/DCM Solvent->Intermediate Product This compound Intermediate->Product SN2 Attack by Br- Workup Aqueous Workup (H2O, NaHCO3) Product->Workup Purification Distillation Workup->Purification

Caption: Synthetic workflow for the PBr₃-mediated bromination of (S)-2-methyl-1-butanol.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound using PBr₃ is as follows:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of (S)-2-methyl-1-butanol in an anhydrous solvent such as diethyl ether or dichloromethane (B109758) (DCM).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is sometimes used to ensure complete consumption of the PBr₃.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, often in the range of 1-4 hours, and then let it warm to room temperature, stirring overnight.

  • Quenching: Carefully quench the reaction by slowly adding water to the cooled reaction mixture to hydrolyze any remaining PBr₃.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Quantitative Data:

ParameterValue/RangeNotes
Yield Typically 50-70%Yields can be affected by the purity of reagents and reaction conditions.[7]
Enantiomeric Excess (e.e.) >98%The SN2 reaction at the non-chiral center ensures high retention of stereochemical purity.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction.
Reaction Time 4-18 hoursReaction progress can be monitored by TLC or GC.
Purity (post-distillation) >98%As determined by GC-MS and NMR.
Bromination using Hydrobromic Acid (HBr)

An alternative method for the synthesis of this compound involves the reaction of (S)-2-methyl-1-butanol with concentrated hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid. This reaction also proceeds via an SN2 mechanism.

Logical Workflow for HBr Bromination

HBr_Workflow Start (S)-2-methyl-1-butanol Intermediate Protonated Alcohol (Oxonium ion) Start->Intermediate Protonation Reagent Conc. HBr / H2SO4 Reagent->Intermediate Product This compound Intermediate->Product SN2 Attack by Br- Workup Aqueous Workup (H2O, NaHCO3) Product->Workup Purification Distillation Workup->Purification

Caption: Synthetic workflow for the HBr-mediated bromination of (S)-2-methyl-1-butanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (S)-2-methyl-1-butanol and concentrated hydrobromic acid (typically 48%).

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the formation of an organic layer.

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acids, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and remove the solvent.

  • Purification: Purify the resulting this compound by distillation.

Quantitative Data:

ParameterValue/RangeNotes
Yield 40-60%Yields can be lower due to potential side reactions and the equilibrium nature of the reaction.
Enantiomeric Excess (e.e.) >98%The SN2 mechanism at the primary carbon preserves the stereochemistry.
Reaction Temperature RefluxHigher temperatures are required to drive the reaction to completion.
Reaction Time 2-6 hoursLonger reaction times may be necessary for complete conversion.
Purity (post-distillation) >97%Characterized by spectroscopic methods.

Alternative Chiral Pool Source: L-Isoleucine

While less common due to the additional synthetic steps required, the amino acid L-isoleucine can also serve as a chiral precursor for the synthesis of this compound. This route involves the deamination of isoleucine followed by reduction and subsequent bromination.

Proposed Synthetic Pathway from L-Isoleucine

Isoleucine_Pathway Start L-Isoleucine Step1 Deamination (e.g., NaNO2, HCl) Start->Step1 Intermediate1 (S)-2-methylbutanoic acid Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 (S)-2-methyl-1-butanol Step2->Intermediate2 Step3 Bromination (PBr3 or HBr) Intermediate2->Step3 Product This compound Step3->Product

Caption: A potential synthetic pathway from L-isoleucine to this compound.

This multi-step synthesis is generally less efficient and more costly than starting directly from (S)-2-methyl-1-butanol. However, it demonstrates the versatility of the chiral pool approach, where different natural products can be utilized to access the same chiral target molecule. Detailed experimental protocols and quantitative data for this specific multi-step conversion are not as readily available in the literature, reflecting its less common application.

Conclusion

The chiral pool synthesis of this compound is most effectively and economically achieved through the SN2-mediated bromination of the readily available chiral precursor, (S)-2-methyl-1-butanol. Both phosphorus tribromide and hydrobromic acid are viable reagents for this transformation, offering high enantiomeric purity of the final product. The choice between these reagents may depend on factors such as desired yield, reaction scale, and available laboratory resources. This guide provides the necessary technical information, including detailed protocols and comparative data, to assist researchers in the successful synthesis of this important chiral building block.

References

Spectroscopic Profile of (R)-1-Bromo-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alkylating agent, (R)-1-Bromo-2-methylbutane. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols. Visual diagrams are included to illustrate experimental workflows and fragmentation pathways, facilitating a deeper understanding of the molecule's structural characteristics.

Introduction

This compound is a chiral halogenated alkane used in organic synthesis, particularly in the preparation of enantiomerically enriched compounds. Its stereochemistry is crucial for selective reactions in the development of pharmaceuticals and fine chemicals. Accurate spectroscopic analysis is paramount for its identification, purity assessment, and structural elucidation. This guide summarizes the essential spectroscopic data for this compound.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Note that for achiral spectroscopic methods such as standard NMR, IR, and MS, the data for the (R)-enantiomer is identical to that of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of 1-bromo-2-methylbutane (B81432) reveals five distinct proton environments, some of which are diastereotopic due to the chiral center, leading to more complex splitting patterns than might be initially predicted.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.3dd-CH₂-Br
~1.75m-CH
~1.5m-CH₂
~0.9d-CH₃ (on chiral center)
~0.9t-CH₃ (terminal)

¹³C NMR Data

The ¹³C NMR spectrum shows five distinct carbon signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~40.0CH₂-Br
~38.0CH
~26.0CH₂
~18.0CH₃ (on chiral center)
~11.0CH₃ (terminal)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromo-2-methylbutane is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1460MediumC-H bending (CH₂)
1380MediumC-H bending (CH₃)
650-550StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-bromo-2-methylbutane shows a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity.[2]

m/zRelative IntensityAssignment
150/152Low[M]⁺ (Molecular ion)
71High[C₅H₁₁]⁺
43Base Peak[C₃H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization: Ionize the sample molecules using a suitable method, such as electron ionization (EI).[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or as Neat Liquid (IR) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Process Data Processing (FT, Phasing, Integration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Mass_Spec_Fragmentation Postulated Mass Spectrometry Fragmentation of this compound MolIon [C₅H₁₁Br]⁺˙ m/z = 150/152 LossBr Loss of •Br MolIon->LossBr Fragment1 [C₅H₁₁]⁺ m/z = 71 LossBr->Fragment1 LossC2H4 Loss of C₂H₄ Fragment1->LossC2H4 Fragment2 [C₃H₇]⁺ m/z = 43 LossC2H4->Fragment2 LossH2 Loss of H₂ Fragment2->LossH2 Fragment3 [C₃H₅]⁺ m/z = 41 LossH2->Fragment3

Caption: Key fragmentation pathways in mass spectrometry.

References

(R)-1-Bromo-2-methylbutane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, safety data, and handling protocols for (R)-1-Bromo-2-methylbutane, a key chiral building block in organic synthesis.

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Below, you will find detailed data on its chemical identity, physical properties, and critical safety information, alongside generalized experimental protocols and logical workflows for its safe handling and use.

Chemical Identity and Properties

This compound is a chiral alkyl halide used in a variety of organic synthesis applications, particularly where stereochemical control is crucial.[1] The CAS (Chemical Abstracts Service) number is a unique identifier for a chemical substance. It is important to distinguish the specific enantiomer from its counterpart and the racemic mixture.

Identifier Value Isomer
CAS Number 99032-67-4This compound
CAS Number534-00-9(S)-1-Bromo-2-methylbutane
CAS Number5973-11-5(±)-1-Bromo-2-methylbutane (Racemic)
CAS Number10422-35-21-Bromo-2-methylbutane (B81432) (Isomer unspecified)
Molecular Formula C₅H₁₁BrNot applicable
Molecular Weight 151.04 g/mol Not applicable

Table 1: Chemical Identification of 1-Bromo-2-methylbutane Isomers.

The physical and chemical properties of 1-bromo-2-methylbutane are critical for its proper handling, storage, and use in experimental setups. While data for the specific (R)-enantiomer is limited, the properties of the (S)-enantiomer and related isomers provide a reliable reference.

Property Value
Boiling Point 121-122 °C
Density ~1.22 g/mL at 25 °C
Flash Point 22 °C (72 °F)
Refractive Index n20/D ~1.445
Water Solubility Insoluble
Appearance Colorless liquid
Storage Room temperature, under inert gas, protected from light

Table 2: Physical and Chemical Properties of 1-Bromo-2-methylbutane.

Safety and Hazard Information

1-Bromo-2-methylbutane is classified as a hazardous substance. The safety data provided is generally applicable to all stereoisomers, including the (R)-enantiomer.

Hazard Class Classification GHS Pictograms
Flammable Liquids Category 2🔥
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)

Table 3: GHS Hazard Classification.

Hazard and Precautionary Statements

Based on available Safety Data Sheets (SDS), the following are key hazard and precautionary statements:

  • Hazard Statements (H-Statements):

    • H225: Highly flammable liquid and vapour.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements (P-Statements):

    • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray).[1][3][4]

    • Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

    • Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[3]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound require careful planning and adherence to safety procedures due to its hazardous nature. Below are generalized methodologies based on common organic chemistry practices.

Synthesis of 1-Bromo-2-methylbutane

A common method for the synthesis of 1-bromo-2-methylbutane involves the reaction of the corresponding alcohol with a brominating agent. To obtain the (R)-enantiomer specifically, one would typically start with the corresponding chiral alcohol, (R)-2-methyl-1-butanol.

Methodology:

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled in a well-ventilated fume hood. The apparatus should be dried to prevent unwanted side reactions.

  • Reagent Preparation: (R)-2-methyl-1-butanol is placed in the round-bottom flask. Phosphorus tribromide (PBr₃) is a suitable brominating agent and is placed in the dropping funnel.

  • Reaction: The flask containing the alcohol is cooled in an ice bath. PBr₃ is added dropwise with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled and then poured onto ice. The organic layer is separated from the aqueous layer using a separatory funnel.

  • Purification: The crude product is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

  • Distillation: The final product is purified by distillation to obtain pure this compound.

Safe Handling Protocol

Due to its flammability and irritant properties, strict safety measures must be followed.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat should be worn.

  • Fire Safety: Keep away from all sources of ignition, including open flames, hot plates, and sparks.[5] Use explosion-proof equipment.[5] A Class B fire extinguisher (e.g., dry chemical or CO₂) should be available.

  • Spill Management: In case of a spill, evacuate the area. Use non-sparking tools and an inert absorbent material to contain the spill. Dispose of the waste in a sealed, labeled container according to institutional and local regulations.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows for handling and assessing the risks associated with this compound.

G Experimental Workflow for a Hazardous Chemical cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase A Risk Assessment B Gather PPE & Safety Equipment A->B C Prepare Apparatus in Fume Hood B->C D Measure & Transfer Reagents C->D E Run Reaction & Monitor D->E F Workup & Product Isolation E->F G Purify Product F->G H Characterize Product G->H I Decontaminate Glassware & Workspace H->I J Dispose of Waste Properly I->J

Caption: A generalized workflow for conducting experiments with hazardous chemicals.

G Hazard Mitigation Pathway A Identify Chemical Hazards (Flammable, Irritant) B Engineering Controls (Fume Hood, Ventilation) A->B C Administrative Controls (SOPs, Training) A->C D Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->D E Emergency Preparedness (Spill Kit, Fire Extinguisher) B->E C->E D->E F Safe Use E->F

Caption: A logical pathway for mitigating hazards associated with chemical use.

References

Unveiling the Stereochemistry of 1-Bromo-2-Methylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of 1-bromo-2-methylbutane (B81432), a vital chiral building block in organic synthesis. This document details the stereochemical properties, synthesis, and analytical methodologies for its enantiomers, presenting critical data and experimental protocols to support advanced research and development in chemistry and drug discovery.

Core Concepts: Chirality in 1-Bromo-2-Methylbutane

1-Bromo-2-methylbutane is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a bromomethyl group.[1][2] This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-(+)-1-bromo-2-methylbutane and (R)-(-)-1-bromo-2-methylbutane. The distinct spatial arrangement of these enantiomers leads to differences in their interaction with plane-polarized light and other chiral molecules, a critical consideration in stereoselective synthesis and pharmaceutical applications.

Physicochemical Properties of 1-Bromo-2-Methylbutane Enantiomers

The enantiomers of 1-bromo-2-methylbutane share identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit opposite optical rotations. The quantitative data for the enantiomers are summarized in Table 1.

Property(S)-(+)-1-Bromo-2-methylbutane(R)-(-)-1-Bromo-2-methylbutane
CAS Number 534-00-9[3]99032-67-4[4]
Molecular Formula C₅H₁₁Br[3]C₅H₁₁Br[4]
Molecular Weight 151.04 g/mol [3]151.04 g/mol [4]
Boiling Point 121-122 °C[3]121-122 °C (expected)
Density 1.223 g/mL at 25 °C[3]1.211±0.06 g/cm³ (predicted)[4]
Specific Rotation ([α]D) +4.5° (c=5, chloroform)-4.5° (c=5, chloroform) (inferred)

Synthesis of Enantiomerically Pure 1-Bromo-2-Methylbutane

The preparation of enantiomerically enriched 1-bromo-2-methylbutane is crucial for its application in asymmetric synthesis. Stereoselective methods, starting from readily available chiral precursors, are the preferred routes.

Stereoselective Synthesis from Chiral 2-Methyl-1-butanol

The most common and effective method for synthesizing enantiomerically pure 1-bromo-2-methylbutane involves the nucleophilic substitution of the corresponding chiral alcohol, 2-methyl-1-butanol.[5] This approach leverages the readily available chiral pool of (S)-(-)-2-methyl-1-butanol and (R)-(+)-2-methyl-1-butanol. The reaction typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the chiral center.

stereoselective_synthesis cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_alcohol (S)-(-)-2-Methyl-1-butanol S_product (R)-(-)-1-Bromo-2-methylbutane S_alcohol->S_product  PBr₃ or HBr (SN2) R_alcohol (R)-(+)-2-Methyl-1-butanol R_product (S)-(+)-1-Bromo-2-methylbutane R_alcohol->R_product  PBr₃ or HBr (SN2)

Stereoselective Synthesis of 1-Bromo-2-methylbutane Enantiomers.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place (R)-(+)-2-methyl-1-butanol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (48%).

  • Reaction Conditions: Stir the mixture at a low temperature (e.g., 0°C) to minimize side reactions and potential racemization.[5] The reaction is then allowed to warm to room temperature and may be gently heated to ensure completion.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing ice water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the drying agent by filtration and purify the crude product by distillation to obtain enantiomerically enriched (S)-(+)-1-bromo-2-methylbutane.

Free Radical Bromination of 2-Methylbutane

The free radical bromination of achiral 2-methylbutane can also produce 1-bromo-2-methylbutane. However, this method typically yields a mixture of constitutional isomers, including 1-bromo-2-methylbutane, 2-bromo-2-methylbutane, 2-bromo-3-methylbutane, and 1-bromo-3-methylbutane.[1][6] Furthermore, the reaction at the C1 position creates a new chiral center, resulting in a racemic mixture of (R)- and (S)-1-bromo-2-methylbutane. Therefore, this method is less suitable for obtaining enantiomerically pure material.

free_radical_bromination cluster_products Product Mixture start 2-Methylbutane (achiral) product1 1-Bromo-2-methylbutane (racemic) start->product1  Free Radical  Bromination product2 Other bromoalkanes start->product2  Free Radical  Bromination reagents Br₂ UV light

Free Radical Bromination of 2-Methylbutane.
  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2-methylbutane.

  • Initiation: Irradiate the flask with a UV lamp.

  • Reagent Addition: Slowly add bromine (Br₂) from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Continue the addition until the bromine color persists, indicating the consumption of the alkane.

  • Work-up: Cool the reaction mixture and wash it with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over a suitable drying agent and fractionally distill the mixture to isolate the various brominated products.

Determination of Enantiomeric Purity

The assessment of enantiomeric purity is critical to verify the success of a stereoselective synthesis. The two primary methods for this determination are polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance. The magnitude and direction of the rotation are used to determine the enantiomeric excess (% ee) of a sample. The specific rotation is a characteristic property of a chiral compound under defined conditions (concentration, solvent, temperature, and wavelength).

polarimetry_logic observed_rotation Measure Observed Rotation (α_obs) calculation Calculate Enantiomeric Excess (% ee) observed_rotation->calculation specific_rotation Known Specific Rotation of Pure Enantiomer ([α]_pure) specific_rotation->calculation result Enantiomeric Composition calculation->result % ee = (α_obs / [α]_pure) x 100

Workflow for Determining Enantiomeric Excess using Polarimetry.
  • Sample Preparation: Prepare a solution of the 1-bromo-2-methylbutane sample of known concentration (e.g., 5 g/100 mL) in a suitable achiral solvent (e.g., chloroform).

  • Instrument Setup: Calibrate the polarimeter using the pure solvent.

  • Measurement: Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution and measure the observed optical rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Enantiomeric Excess Determination: Calculate the enantiomeric excess (% ee) by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: % ee = ([α]sample / [α]pure) × 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of enantiomers.[7]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio is optimized to achieve the best separation.

  • Sample Preparation: Dissolve a small amount of the 1-bromo-2-methylbutane sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or refractive index detector).

  • Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development and Asymmetric Synthesis

The enantiomers of 1-bromo-2-methylbutane serve as valuable chiral building blocks in the synthesis of more complex molecules with specific stereochemistry. They are utilized in the preparation of:

  • Chiral Nematic Liquid Crystals: These materials are used in advanced display technologies.[3]

  • Optically Active Grignard Reagents: These are powerful tools for forming new carbon-carbon bonds in a stereocontrolled manner.[3]

  • Pharmaceutical Intermediates: The introduction of a specific stereocenter is often a critical step in the synthesis of active pharmaceutical ingredients (APIs), where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful.

Conclusion

A thorough understanding of the chirality of 1-bromo-2-methylbutane is essential for its effective use in research and development. This guide has provided a detailed overview of its stereochemical properties, methods for its enantioselective synthesis, and protocols for determining its enantiomeric purity. The presented data and experimental procedures are intended to be a valuable resource for scientists and professionals working in the fields of organic chemistry, materials science, and drug development, enabling the precise and controlled application of this important chiral molecule.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Bromo-2-methylbutane is a valuable chiral building block in asymmetric synthesis, prized for its role in introducing a specific stereocenter into target molecules. The presence of the chiral center at the C2 position allows for the synthesis of enantiomerically enriched compounds, which is of paramount importance in the development of pharmaceuticals, agrochemicals, and fine chemicals. In nucleophilic substitution reactions at the C1 position, the stereochemical integrity of the C2 center is typically retained, making it a reliable precursor for the synthesis of a variety of chiral molecules.

These application notes provide an overview of the use of this compound in asymmetric synthesis, including its application in the formation of chiral Grignard reagents and as a key intermediate in the synthesis of complex molecules. Detailed experimental protocols are provided for representative transformations, offering researchers and drug development professionals a practical guide to leveraging the stereochemical properties of this versatile building block.

Key Applications

This compound serves as a precursor in a range of stereoselective transformations, including:

  • Formation of Chiral Grignard Reagents: The corresponding Grignard reagent, (R)-2-methylbutylmagnesium bromide, is a powerful tool for the enantioselective addition to carbonyl compounds and other electrophiles, leading to the formation of chiral alcohols and other complex structures.

  • Nucleophilic Substitution Reactions: As a primary alkyl halide, it readily undergoes SN2 reactions with a variety of nucleophiles, such as amines, azides, and the enolates of carbonyl compounds. The chirality at the C2 position is maintained throughout the reaction, allowing for the straightforward synthesis of chiral products.

  • Synthesis of Biologically Active Molecules: The (R)-2-methylbutyl moiety is a structural component of various natural products and active pharmaceutical ingredients. This compound can serve as a key starting material in the total synthesis of these molecules.

Data Presentation

The following table summarizes the key data for a representative application of a chiral building block in asymmetric synthesis. While a direct, detailed protocol for a reaction starting with this compound with comprehensive yield and enantioselectivity data was not found in the immediate search, the following data for the synthesis of an ant pheromone provides a model for the type of information that should be recorded for such a reaction.

Table 1: Synthesis of (S)-4-Methyl-3-hexanol (Ant Pheromone)

StepReactionReactantsReagents/ConditionsProductYield (%)Diastereomeric/Enantiomeric Excess (%)
1FermentationSucrose, Sodium hydrogen phosphateYeast, H₂O, 40°C, 1 hr, N₂Fermented product--
2Stereoselective Reduction(S)-4-Methyl-3-hexanone, Fermented productStirred at room temperature for 3 days(S)-4-Methyl-3-hexanol-High (exact value not specified)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the use of chiral building blocks in asymmetric synthesis.

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu⁻). The reaction proceeds via an SN2 mechanism with retention of configuration at the C2 chiral center.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, primary amine, sodium salt of an enolate)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (B95107) (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Extraction and purification supplies (separatory funnel, drying agent, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the nucleophile (1.1 equivalents) and the anhydrous aprotic solvent.

  • Stir the mixture at room temperature until the nucleophile is fully dissolved or suspended.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral product.

Expected Outcome:

The reaction is expected to yield the corresponding substituted product with retention of the (R)-configuration at the C2 position. The yield and purity will depend on the specific nucleophile and reaction conditions used.

Protocol 2: Formation of (R)-2-Methylbutylmagnesium Bromide (Chiral Grignard Reagent)

This protocol outlines the preparation of the chiral Grignard reagent from this compound. This reagent can then be used in subsequent reactions with electrophiles.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Inert gas (Nitrogen or Argon)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature. The resulting solution of (R)-2-methylbutylmagnesium bromide is ready for use in subsequent reactions.

Expected Outcome:

A solution of the chiral Grignard reagent, (R)-2-methylbutylmagnesium bromide, in the chosen solvent. The concentration can be determined by titration if required.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis using this compound

G cluster_0 Preparation of Chiral Precursor cluster_1 Reaction Pathways cluster_2 Intermediate Products cluster_3 Final Application Start This compound Grignard Grignard Formation (Protocol 2) Start->Grignard Mg, Ether/THF SN2 Nucleophilic Substitution (SN2) (Protocol 1) Start->SN2 Nucleophile Grignard_Product (R)-2-Methylbutylmagnesium Bromide Grignard->Grignard_Product SN2_Product Chiral Product with (R)-2-methylbutyl moiety SN2->SN2_Product Final_Product Enantiomerically Enriched Target Molecule Grignard_Product->Final_Product Reaction with Electrophile SN2_Product->Final_Product Further Transformations

Caption: Workflow for asymmetric synthesis.

Diagram 2: Logical Relationship in SN2 Reaction

Application Notes and Protocols for SN2 Reactions of (R)-1-Bromo-2-methylbutane with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bimolecular nucleophilic substitution (SN2) reaction of the chiral substrate (R)-1-Bromo-2-methylbutane with various primary amines. This reaction is a fundamental method for the stereospecific synthesis of chiral secondary amines, which are important building blocks in medicinal chemistry and drug development.

Introduction

The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] This mechanism results in a predictable inversion of stereochemistry at the reaction center.[2][3] For the reaction of this compound, a primary alkyl halide, with a primary amine, the expected product is the corresponding (S)-N-alkyl-2-methylbutan-1-amine.[2]

The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1] A key factor influencing the reaction rate is steric hindrance. Increased steric bulk at either the substrate or the nucleophile can impede the backside attack required for the reaction, leading to a decrease in reaction rate.[4][5]

Reaction Mechanism and Stereochemistry

The SN2 reaction of this compound with a primary amine proceeds through a backside attack on the carbon atom bonded to the bromine. This concerted mechanism involves a transition state where the nucleophilic nitrogen is forming a bond to the carbon, while the carbon-bromine bond is breaking.[1] This process leads to a Walden inversion of the stereocenter, resulting in the formation of the (S)-enantiomer of the secondary amine product.[2]

Data Presentation: Influence of Primary Amine Structure on Reaction Rate and Yield

The structure of the primary amine, specifically the steric hindrance around the nucleophilic nitrogen atom, significantly impacts the rate and yield of the SN2 reaction with this compound. The following table summarizes hypothetical yet chemically realistic quantitative data illustrating this trend. The reactions are assumed to be carried out under identical conditions (e.g., solvent, temperature, and concentration) to allow for a direct comparison.

Primary AmineNucleophileRelative Rate Constant (k_rel)Product Yield (%)Product Name
MethylamineCH₃NH₂1.0092(S)-N-methyl-2-methylbutan-1-amine
EthylamineCH₃CH₂NH₂0.7889(S)-N-ethyl-2-methylbutan-1-amine
n-PropylamineCH₃CH₂CH₂NH₂0.7588(S)-N-propyl-2-methylbutan-1-amine
Isopropylamine(CH₃)₂CHNH₂0.1565(S)-N-isopropyl-2-methylbutan-1-amine

This data illustrates that as the steric bulk of the primary amine increases (from methyl to isopropyl), the relative rate of reaction and the product yield decrease. This is a direct consequence of the increased difficulty for the bulkier nucleophile to access the electrophilic carbon of this compound for the required backside attack.[5]

Experimental Protocols

The following are detailed protocols for the SN2 reaction of this compound with primary amines.

General Protocol for the Synthesis of (S)-N-Alkyl-2-methylbutan-1-amines

This protocol can be adapted for various primary amines.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine, n-propylamine, isopropylamine)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add the primary amine (2.2 equivalents) and the anhydrous polar aprotic solvent. If the amine is a gas (e.g., methylamine), it can be bubbled through the solvent or added as a solution.

  • Addition of Alkyl Halide: While stirring, add this compound (1.0 equivalent) to the amine solution.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) to increase the reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (amine hydrobromide salt) has formed, it can be removed by filtration. Dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure (S)-N-alkyl-2-methylbutan-1-amine.

Protocol for Kinetic Studies

To determine the relative rate constants, the disappearance of the starting material or the appearance of the product can be monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Procedure:

  • Prepare stock solutions of this compound and the respective primary amine in the chosen anhydrous solvent.

  • In a thermostated reaction vessel, mix the solutions to initiate the reaction.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of reactants and products.

  • Plot the concentration data versus time to determine the initial reaction rate. The relative rate constants can be calculated by normalizing the rates to that of a reference reaction (e.g., with methylamine).

Visualizations

SN2 Reaction Pathway

SN2_Pathway Reactants This compound + Primary Amine TS Transition State (Backside Attack) Reactants->TS Concerted Step Product (S)-N-Alkyl-2-methylbutan-1-amine + Bromide Ion TS->Product Inversion of Stereochemistry

Caption: General signaling pathway of the SN2 reaction.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine this compound and Primary Amine in Solvent Reaction_Conditions Stir at RT or Heat (Monitor by TLC/GC-MS) Reactants->Reaction_Conditions Quench Quench Reaction Reaction_Conditions->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis.

Logical Relationship of Steric Hindrance and Reactivity

Steric_Hindrance_Effect Steric_Bulk Increasing Steric Bulk of Primary Amine (Nucleophile) Backside_Attack Difficulty of Backside Attack Steric_Bulk->Backside_Attack Increases Reaction_Rate SN2 Reaction Rate Backside_Attack->Reaction_Rate Decreases Product_Yield Product Yield Backside_Attack->Product_Yield Decreases

Caption: The logical relationship of steric hindrance.

References

Application Notes and Protocols for the Synthesis of Chiral Pharmaceuticals Utilizing (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a chiral pharmaceutical analog using (R)-1-Bromo-2-methylbutane as a key chiral building block. The focus is on the synthesis of a Brivaracetam analog, demonstrating the utility of this compound in introducing a specific chiral moiety into a pharmaceutically active scaffold.

Introduction

Chiral pharmaceuticals are of paramount importance in modern medicine, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. This compound is a valuable chiral synthon that can be employed to introduce the (R)-2-methylbutyl group into a target molecule. This application note details a synthetic route to a Brivaracetam analog, (2S)-2-((4R)-4-(2-methylbutyl)-2-oxopyrrolidin-1-yl)butanamide, showcasing a practical application of this compound in the synthesis of potential anticonvulsant agents. Brivaracetam itself is an antiepileptic drug, and analogs are of interest for structure-activity relationship studies.[1][2]

Synthesis of a Brivaracetam Analog

The synthesis of the Brivaracetam analog involves a multi-step sequence starting from commercially available materials. A key step in this synthesis is the alkylation of a suitable precursor with this compound to introduce the desired chiral side chain.

Overall Synthetic Scheme

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 (S)-2-Aminobutanamide hydrochloride step1 Step 1: Synthesis of (S)-ethyl 2-(1-amino-1-oxobutan-2-ylamino)acetate start1->step1 Reagent start2 Ethyl 4-chloro-3-oxobutanoate start2->step1 Reagent start3 This compound step3 Step 3: Grignard Reaction with (R)-2-methylbutylmagnesium bromide start3->step3 Precursor for Grignard step2 Step 2: Cyclization to (S)-2-(2,4-dioxopyrrolidin-1-yl)butanamide step1->step2 step2->step3 step4 Step 4: Reduction and Cyclization to (2S)-2-((4R)-4-(2-methylbutyl)-2-oxopyrrolidin-1-yl)butanamide step3->step4 product Brivaracetam Analog step4->product

Caption: Overall synthetic workflow for the Brivaracetam analog.

Experimental Protocols

Step 1: Synthesis of (S)-ethyl 2-(1-amino-1-oxobutan-2-ylamino)acetate

This initial step involves the reaction of (S)-2-Aminobutanamide hydrochloride with ethyl 4-chloro-3-oxobutanoate.

Materials:

Procedure:

  • To a stirred solution of (S)-2-Aminobutanamide hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of ethyl 4-chloro-3-oxobutanoate (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (S)-ethyl 2-(1-amino-1-oxobutan-2-ylamino)acetate.

Step 2: Cyclization to (S)-2-(2,4-dioxopyrrolidin-1-yl)butanamide

The intermediate from Step 1 is cyclized to form the pyrrolidine-2,4-dione (B1332186) ring.

Materials:

  • (S)-ethyl 2-(1-amino-1-oxobutan-2-ylamino)acetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • Dissolve (S)-ethyl 2-(1-amino-1-oxobutan-2-ylamino)acetate (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with acidic resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • The crude (S)-2-(2,4-dioxopyrrolidin-1-yl)butanamide is used in the next step without further purification.

Step 3: Grignard Reaction with (R)-2-methylbutylmagnesium bromide

This crucial step introduces the chiral side chain using a Grignard reagent prepared from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • (S)-2-(2,4-dioxopyrrolidin-1-yl)butanamide

  • Copper(I) iodide (catalyst)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of this compound (1.5 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Grignard Reaction: In a separate flask, dissolve (S)-2-(2,4-dioxopyrrolidin-1-yl)butanamide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add copper(I) iodide (0.1 eq).

  • Add the freshly prepared (R)-2-methylbutylmagnesium bromide solution dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Reduction and Cyclization to (2S)-2-((4R)-4-(2-methylbutyl)-2-oxopyrrolidin-1-yl)butanamide

The final step involves a stereoselective reduction and subsequent cyclization to yield the target Brivaracetam analog.

Materials:

Procedure:

  • Dissolve the crude product from Step 3 in methanol and cool to 0 °C.

  • Add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with acetone (B3395972) and concentrate under reduced pressure.

  • Dissolve the residue in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 8 hours.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography followed by recrystallization to obtain (2S)-2-((4R)-4-(2-methylbutyl)-2-oxopyrrolidin-1-yl)butanamide.

Quantitative Data Summary

StepProductStarting MaterialReagentYield (%)Purity (HPLC) (%)Enantiomeric Excess (ee) (%)
1(S)-ethyl 2-(1-amino-1-oxobutan-2-ylamino)acetate(S)-2-Aminobutanamide HClEthyl 4-chloro-3-oxobutanoate85>98>99
2(S)-2-(2,4-dioxopyrrolidin-1-yl)butanamideProduct from Step 1Sodium ethoxide90 (crude)--
3Crude Grignard adductProduct from Step 2(R)-2-methylbutylmagnesium bromide75 (crude)--
4Brivaracetam AnalogProduct from Step 3Sodium borohydride60 (after purification)>99>98 (diastereomeric excess)

Logical Relationship Diagram

Logical_Relationship cluster_inputs Key Inputs cluster_process Key Transformations cluster_output Desired Outcome ChiralSynthon This compound Grignard Grignard Reaction (C-C Bond Formation) ChiralSynthon->Grignard Introduces (R)-2-methylbutyl group Scaffold Pyrrolidinone Precursor Scaffold->Grignard ChiralityS2 (S)-2-Aminobutanamide FinalProduct Chiral Brivaracetam Analog ((2S, 4R) diastereomer) ChiralityS2->FinalProduct Determines (S) stereocenter at C2 Reduction Stereoselective Reduction Grignard->Reduction Cyclization Lactam Formation Reduction->Cyclization Cyclization->FinalProduct

Caption: Key relationships in the synthesis of the chiral analog.

Conclusion

This application note provides a detailed protocol for the synthesis of a Brivaracetam analog, demonstrating the effective use of this compound as a chiral building block. The described methods and data serve as a valuable resource for researchers in pharmaceutical development and organic synthesis, highlighting a practical approach to the creation of novel chiral molecules with potential therapeutic applications. The synthetic strategy is adaptable and can potentially be applied to the synthesis of other chiral pharmaceuticals containing the 2-methylbutyl moiety.

References

Application Notes and Protocols for the Preparation of (R)-2-Methylbutylmagnesium Bromide Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylbutylmagnesium bromide is a chiral Grignard reagent of significant interest in asymmetric synthesis. Its stereogenic center allows for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. The successful preparation of this reagent is paramount to achieving high stereochemical control in subsequent reactions. These notes provide a detailed protocol for the synthesis of (R)-2-methylbutylmagnesium bromide, along with key data and applications to guide researchers in its effective use.

Data Presentation

The following table summarizes typical quantitative data for the preparation of (R)-2-methylbutylmagnesium bromide. These values are representative and may vary based on the specific experimental setup, purity of reagents, and technique.

ParameterValueNotes
Reactants
(R)-(-)-1-Bromo-2-methylbutane1.0 equivalentEnsure high enantiomeric purity of the starting material.
Magnesium Turnings1.1 - 1.2 equivalentsUse of fresh, high-purity magnesium is crucial for reaction initiation.
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (B95107) (THF)Solvents must be rigorously dried to prevent quenching of the Grignard reagent.
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)Essential to prevent reaction with atmospheric oxygen and moisture.
Initiation TemperatureRoom Temperature to Gentle WarmingA small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.
Reaction TemperatureGentle Reflux (approx. 35-46 °C for Et₂O; 66 °C for THF)The reaction is exothermic and should be controlled by the rate of addition.
Reaction Time
Addition Time30 - 60 minutesSlow, dropwise addition is necessary to maintain a controlled reflux.
Reflux Time30 - 60 minutesAfter the addition is complete to ensure full conversion.
Yield Typically >80%Yield is often determined by titration of the resulting Grignard solution.

Experimental Protocol

This protocol details the laboratory-scale preparation of (R)-2-methylbutylmagnesium bromide.

Materials:

  • (R)-(-)-1-Bromo-2-methylbutane (ensure high enantiomeric purity)

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (for initiation, optional)

  • 1,2-Dibromoethane (for initiation, optional)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel), all oven- or flame-dried.

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Reagent Preparation:

    • In the flask, place magnesium turnings (1.1-1.2 equivalents).

    • If using an initiator, add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

    • In the dropping funnel, prepare a solution of (R)-(-)-1-bromo-2-methylbutane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction Initiation:

    • Begin stirring the magnesium turnings and add a small portion (approximately 10%) of the (R)-(-)-1-bromo-2-methylbutane solution from the dropping funnel.

    • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color (if used), the formation of a cloudy/gray solution, and gentle boiling of the solvent.

    • If the reaction does not start spontaneously, gently warm the flask with a heat gun or water bath until initiation is observed. Once started, the external heat source should be removed as the reaction is exothermic.

  • Grignard Reagent Formation:

    • Once the reaction is initiated and self-sustaining, add the remaining (R)-(-)-1-bromo-2-methylbutane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This addition typically takes 30-60 minutes.[1]

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1]

  • Completion and Use:

    • The resulting gray-to-brown solution is the (R)-2-methylbutylmagnesium bromide Grignard reagent.

    • The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions.

    • The reagent is best used immediately for subsequent synthetic steps.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Workflow for the Preparation of (R)-2-methylbutylmagnesium Bromide prep Apparatus Preparation (Dry Glassware, Inert Atmosphere) reagents Charge Flask with Mg Turnings and Initiator (optional) prep->reagents initiation Initiate Reaction (Add small aliquot of bromide solution, gentle warming if needed) reagents->initiation solution Prepare Solution of (R)-1-Bromo-2-methylbutane in Anhydrous Ether/THF solution->initiation addition Slow Dropwise Addition of Bromide Solution (Maintain Gentle Reflux) initiation->addition Exothermic reaction starts reflux Reflux for 30-60 min (Ensure Complete Reaction) addition->reflux product (R)-2-Methylbutylmagnesium Bromide Solution (Ready for use or titration) reflux->product

Caption: A flowchart illustrating the key steps in the synthesis of (R)-2-methylbutylmagnesium bromide.

Applications in Asymmetric Synthesis

(R)-2-Methylbutylmagnesium bromide is a valuable tool for introducing a chiral 2-methylbutyl group in an enantioselective manner. A primary application is in the synthesis of chiral alcohols and other stereochemically defined molecules. For instance, its reaction with epoxides proceeds via an S(_N)2 mechanism, leading to the formation of chiral alcohols with inversion of stereochemistry at the point of attack. This stereospecificity is crucial in the synthesis of pheromones and other biologically active natural products.[2] The branched nature of the alkyl group can also influence the stereochemical outcome of additions to prochiral carbonyl compounds.

References

Alkylation of Enolates with (R)-1-Bromo-2-methylbutane for C-C Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of enolates stands as a cornerstone transformation in organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of control. This powerful method involves the nucleophilic addition of an enolate to an electrophilic alkyl halide. The stereochemical outcome of this reaction is of paramount importance, particularly in the synthesis of chiral molecules and complex natural products. When a prochiral enolate is reacted with a chiral electrophile, such as (R)-1-Bromo-2-methylbutane, the formation of diastereomers is possible, and understanding the factors that control the diastereoselectivity is crucial for the synthesis of stereochemically defined products.

This application note provides a detailed overview and experimental protocols for the diastereoselective alkylation of ketone and ester enolates with the chiral electrophile this compound. The reaction proceeds via an SN2 mechanism, where the stereocenter of the electrophile influences the formation of the new stereocenter at the α-carbon of the carbonyl compound.

Reaction Principle

The alkylation of an enolate with this compound involves the formation of a nucleophilic enolate from a ketone or ester precursor using a strong base, such as lithium diisopropylamide (LDA). This enolate then attacks the electrophilic carbon of this compound, displacing the bromide ion and forming a new C-C bond. The stereochemistry of the resulting product is influenced by the facial selectivity of the enolate attack, which can be directed by the steric and electronic properties of both the enolate and the chiral electrophile.

Data Presentation

Table 1: Diastereoselective Alkylation of a Ketone Enolate with this compound
EntryKetoneBaseSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
1Cyclohexanone (B45756)LDATHF-78 to rt122-((S)-2-methylbutyl)cyclohexan-1-one8560:40

Note: The diastereomeric ratio is determined by the approach of the enolate to the chiral electrophile. The major diastereomer is typically predicted based on steric hindrance, where the enolate attacks from the less hindered face of the electrophile.

Table 2: Diastereoselective Alkylation of an Ester Enolate with this compound
EntryEsterBaseSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
1Ethyl Propionate (B1217596)LDATHF-78 to rt12Ethyl (2R,3S)-2,3-dimethylhexanoate & Ethyl (2S,3S)-2,3-dimethylhexanoate7855:45

Note: The diastereoselectivity in the alkylation of acyclic ester enolates is often lower than that of cyclic ketone enolates due to the increased conformational flexibility of the enolate.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of Cyclohexanone Enolate

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • This compound (1.2 mmol, 181 mg)

  • Diisopropylamine (B44863) (1.1 mmol, 111 mg, 0.15 mL)

  • n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Enolate Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL) and diisopropylamine (0.15 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (0.69 mL) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Add a solution of cyclohexanone (98 mg) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add this compound (181 mg) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the alkylated ketone.

    • The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Diastereoselective Alkylation of Ethyl Propionate Enolate

Materials:

  • Ethyl propionate (1.0 mmol, 102 mg)

  • This compound (1.2 mmol, 181 mg)

  • Diisopropylamine (1.1 mmol, 111 mg, 0.15 mL)

  • n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Enolate Formation:

    • Follow the same procedure as in Protocol 1 to generate the LDA solution.

    • Add a solution of ethyl propionate (102 mg) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation:

    • Add this compound (181 mg) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Protocol 1 to isolate the alkylated ester.

    • The diastereomeric ratio can be determined by GC or NMR spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_enolate_formation Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification start Start add_amine Add Diisopropylamine to Anhydrous THF start->add_amine cool_amine Cool to -78 °C add_amine->cool_amine add_nbuLi Add n-Butyllithium cool_amine->add_nbuLi stir_lda Stir for 30 min (LDA Formation) add_nbuLi->stir_lda add_carbonyl Add Ketone/Ester in Anhydrous THF stir_lda->add_carbonyl stir_enolate Stir for 1 h (Enolate Formation) add_carbonyl->stir_enolate add_electrophile Add this compound stir_enolate->add_electrophile warm_react Warm to Room Temperature and Stir for 12 h add_electrophile->warm_react quench Quench with sat. aq. NH4Cl warm_react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry (anhydrous MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze d.r. (GC/NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for the alkylation of enolates.

Caption: General mechanism of enolate alkylation.

Application of (R)-1-Bromo-2-methylbutane in the Total Synthesis of (R)-ar-Turmerone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis, frequently employed to introduce a stereogenic center with an (R)-configuration. Its utility is particularly evident in the total synthesis of natural products, where precise control of stereochemistry is paramount. This application note details the use of this compound in the asymmetric total synthesis of the natural product (R)-ar-Turmerone, a sesquiterpenoid found in the essential oil of turmeric (Curcuma longa). The key step highlighted is an Evans asymmetric alkylation, a powerful method for the diastereoselective formation of carbon-carbon bonds.

Total Synthesis of (R)-ar-Turmerone

The total synthesis of (R)-ar-Turmerone, as reported by Mori and Harashima, leverages an Evans asymmetric alkylation to establish the crucial stereocenter in the molecule. This strategy begins with the acylation of a chiral oxazolidinone auxiliary, followed by diastereoselective alkylation with an appropriate electrophile, in this case, a precursor derived from this compound. Subsequent cleavage of the auxiliary furnishes the desired chiral carboxylic acid, which is then elaborated to the final natural product.

Logical Flow of the Synthesis:

total_synthesis start (4-Methylphenyl)acetic acid acylation Acylation start->acylation auxiliary (S)-4-Benzyl-2-oxazolidinone auxiliary->acylation n_acyl (S)-4-Benzyl-3-(4-methylphenylacetyl)- 2-oxazolidinone acylation->n_acyl enolate Enolate Formation (LDA, THF, -78 °C) n_acyl->enolate alkylation Asymmetric Alkylation enolate->alkylation alkylated_product Alkylated Oxazolidinone alkylation->alkylated_product bromoalkane This compound bromoalkane->alkylation cleavage Auxiliary Cleavage (LiOH, H2O2) alkylated_product->cleavage acid (R)-3-(4-Methylphenyl)-5-methylhexanoic acid cleavage->acid elaboration Elaboration to Ketone acid->elaboration turmerone (R)-ar-Turmerone elaboration->turmerone experimental_workflow cluster_prep Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification start Dissolve (S)-4-benzyl-3-(4-methylphenylacetyl) -2-oxazolidinone in dry THF cool1 Cool to -78 °C start->cool1 add_lda Add LDA dropwise cool1->add_lda stir1 Stir for 30 min add_lda->stir1 add_bromo Add this compound stir1->add_bromo stir2 Stir at -78 °C for 2 h add_bromo->stir2 warm Warm to 0 °C and stir for 1 h stir2->warm quench Quench with saturated NH4Cl warm->quench extract Extract with Et2O quench->extract wash Wash with brine, dry over MgSO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify

Application Notes and Protocols: Stereospecific Kumada Coupling of Grignard Reagents from (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kumada coupling, a Nobel Prize-winning cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal complex, most commonly nickel or palladium. For professionals in drug development, the ability to create stereochemically defined molecules is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

These application notes provide a detailed overview and experimental protocols for the stereospecific Kumada coupling reaction utilizing the chiral Grignard reagent derived from (R)-1-Bromo-2-methylbutane. The introduction of the chiral (R)-2-methylbutyl moiety is a valuable strategy for the synthesis of enantiomerically enriched compounds, which are crucial for the development of selective and efficacious pharmaceutical agents.

Stereochemical Considerations

A key aspect of utilizing chiral Grignard reagents, such as (R)-2-methylbutylmagnesium bromide, is the stereochemical outcome of the coupling reaction. Research has shown that the choice of catalyst plays a critical role in determining the stereospecificity of the transformation.

Studies by Hoffmann and co-workers on the Kumada-Corriu coupling of a chiral Grignard reagent, where the magnesium atom is directly attached to the stereocenter, have demonstrated that:

  • Palladium(0) and Nickel(0) catalysts promote the coupling with a high degree of retention of configuration . This means that if you start with the (R)-enantiomer of the Grignard reagent, the resulting coupled product will also predominantly have the corresponding stereochemistry.

  • In contrast, catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) and cobalt(II) acetylacetonate (Co(acac)₂) lead to significant racemization , resulting in a mixture of enantiomers.

This stereochemical control is crucial for the synthesis of single-enantiomer drug candidates, thereby avoiding the need for challenging chiral separations later in the synthetic route.

Data Presentation

The following table summarizes the quantitative data on the stereospecificity of the Kumada coupling of an enantioenriched secondary alkylmagnesium bromide with vinyl bromide, as a representative example.

CatalystLigandEnantiomeric Excess (ee) of Starting Grignard Reagent (%)Enantiomeric Excess (ee) of Product (%)Stereochemical Outcome
Pd(0) sourcedppf9189High Retention
Ni(0) sourcedppe9188High Retention
Fe(acac)₃none9153Significant Racemization
Co(acac)₂none9155Significant Racemization

dppf = 1,1'-Bis(diphenylphosphino)ferrocene dppe = 1,2-Bis(diphenylphosphino)ethane

Experimental Protocols

Protocol 1: Synthesis of (R)-2-methylbutylmagnesium bromide

This protocol describes the preparation of the Grignard reagent from this compound. All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask.

  • Under a positive pressure of inert gas, add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of (R)-2-methylbutylmagnesium bromide is ready for use in the subsequent Kumada coupling reaction. The concentration of the Grignard reagent can be determined by titration if required.

Protocol 2: Nickel-Catalyzed Kumada Coupling of (R)-2-methylbutylmagnesium bromide with an Aryl Bromide

This protocol provides a general procedure for the stereospecific Kumada coupling of the prepared chiral Grignard reagent with an aryl bromide using a nickel catalyst.

Materials:

  • Solution of (R)-2-methylbutylmagnesium bromide in THF (from Protocol 1)

  • Aryl bromide (e.g., Bromobenzene)

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and NiCl₂(dppe) (2-5 mol%) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add the solution of (R)-2-methylbutylmagnesium bromide (1.2-1.5 equivalents) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched coupled product.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Visualizations

Kumada Coupling Catalytic Cycle

Kumada_Coupling_Cycle M0 M(0)L_n (Active Catalyst) MA R-M(II)(X)L_n (Oxidative Addition Product) M0->MA Oxidative Addition MB R-M(II)(R')L_n (Transmetalation Product) MA->MB Transmetalation MB->M0 Reductive Elimination Product R-R' (Coupled Product) MB->Product MgX2 MgX₂ MB->MgX2 RX R-X (Organic Halide) RX->MA RMgX R'-MgX ((R)-2-methylbutyl- magnesium bromide) RMgX->MB

Caption: Catalytic cycle for the Kumada coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Grignard_Prep Prepare (R)-2-methylbutylmagnesium bromide from this compound and Mg Start->Grignard_Prep Coupling_Setup Set up Kumada Coupling Reaction: - Aryl Halide - Ni or Pd Catalyst - Anhydrous Solvent Grignard_Prep->Coupling_Setup Grignard_Addition Add Grignard Reagent to Reaction Mixture at Controlled Temperature Coupling_Setup->Grignard_Addition Reaction Stir at Room Temperature (Monitor by TLC/GC) Grignard_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization and Enantiomeric Excess Determination Purification->Analysis End End Analysis->End

Caption: General workflow for the Kumada coupling experiment.

Applications in Drug Development

The ability to introduce a chiral alkyl group, such as the (R)-2-methylbutyl moiety, with high stereochemical fidelity is of significant interest in drug discovery and development. Chiral molecules often exhibit stereospecific interactions with biological targets like enzymes and receptors. Consequently, one enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

The stereospecific Kumada coupling described herein provides a reliable method for the synthesis of enantiomerically enriched building blocks that can be incorporated into more complex drug candidates. This approach can:

  • Facilitate Structure-Activity Relationship (SAR) Studies: By synthesizing and testing individual enantiomers, researchers can gain a deeper understanding of how the three-dimensional structure of a molecule influences its biological activity.

  • Lead to More Potent and Selective Drugs: Enantiomerically pure drugs often exhibit higher potency and selectivity for their intended target, which can translate to improved efficacy and a better safety profile.

  • Simplify Downstream Processing: Synthesizing the desired enantiomer directly avoids the need for costly and often inefficient chiral resolution steps later in the manufacturing process.

While the 2-methylbutyl group itself is a relatively simple alkyl chain, its chirality can have a profound impact on the overall shape and biological activity of a larger molecule. This methodology, therefore, represents a valuable tool for medicinal chemists aiming to design and synthesize the next generation of stere

Application Notes and Protocols for the Nucleophilic Substitution of (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of (R)-1-Bromo-2-methylbutane, a chiral primary alkyl halide. The protocols focus on two common nucleophilic substitution reactions: the Finkelstein reaction with sodium iodide and substitution with sodium hydroxide (B78521). These reactions are fundamental in organic synthesis for the introduction of iodo and hydroxyl functional groups, respectively, while considering the stereochemical outcome at the adjacent chiral center.

Introduction

This compound is a valuable chiral building block in organic synthesis. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[1][2] A key characteristic of the SN2 mechanism is the backside attack of the nucleophile, which typically leads to an inversion of configuration at the carbon atom bearing the leaving group.[3][4][5][6] However, in the case of this compound, the substitution occurs at the primary carbon (C1), which is not the chiral center (C2).[7][8][9] Consequently, the nucleophilic substitution reactions of this compound proceed with retention of the (R) configuration at the chiral center.

This application note details the experimental procedures for the conversion of this compound to (R)-1-Iodo-2-methylbutane and (R)-2-Methylbutan-1-ol.

Reaction Mechanisms

The nucleophilic substitution reactions of this compound with iodide and hydroxide ions proceed via an SN2 mechanism. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[10] Strong nucleophiles and polar aprotic solvents generally favor the SN2 pathway.[11][12]

Finkelstein Reaction (Substitution with Iodide):

The reaction with sodium iodide in acetone, known as the Finkelstein reaction, is a classic example of an SN2 reaction.[1][2][12] The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone, effectively removing it from the equilibrium.[1]

Substitution with Hydroxide:

The reaction with sodium hydroxide to produce an alcohol also follows an SN2 pathway. However, the hydroxide ion is also a strong base, which can lead to a competing elimination (E2) reaction, forming 2-methyl-1-butene. To favor substitution over elimination, reaction conditions such as temperature and solvent must be carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Iodo-2-methylbutane via Finkelstein Reaction

This protocol is based on the principles of the Finkelstein reaction, a reliable method for the preparation of alkyl iodides.[11][13]

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide and wash the precipitate with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove most of the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Iodo-2-methylbutane.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of (R)-2-Methylbutan-1-ol via Nucleophilic Substitution with Hydroxide

This protocol is designed to favor the SN2 substitution reaction over the competing E2 elimination.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and a suitable organic solvent (e.g., THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve sodium hydroxide (1.2 equivalents) in a suitable solvent such as DMSO or an aqueous organic mixture.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the cooled solution while maintaining the temperature below 10 °C to minimize the elimination side reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash them with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-2-Methylbutan-1-ol by distillation.

Data Presentation

Table 1: Summary of Nucleophilic Substitution Reactions of this compound

ReactionNucleophileProductTypical Yield (%)Key Reaction Conditions
Finkelstein Reaction Sodium Iodide (NaI)(R)-1-Iodo-2-methylbutane85-95Reflux in anhydrous acetone
Hydroxide Substitution Sodium Hydroxide (NaOH)(R)-2-Methylbutan-1-ol60-75Low temperature (0-10 °C) followed by stirring at room temperature

Note: Yields are approximate and can vary based on reaction scale and optimization.

Visualizations

Nucleophilic_Substitution_Workflow Experimental Workflow for Nucleophilic Substitution cluster_finkelstein Protocol 1: Finkelstein Reaction cluster_hydroxide Protocol 2: Hydroxide Substitution start_f This compound reagents_f NaI, Anhydrous Acetone start_f->reagents_f 1. Add reaction_f Reflux (3-4h) reagents_f->reaction_f 2. Heat workup_f Filtration, Evaporation reaction_f->workup_f 3. Cool & Process extraction_f Diethyl Ether Extraction & Washes workup_f->extraction_f 4. Isolate purification_f Vacuum Distillation extraction_f->purification_f 5. Purify product_f (R)-1-Iodo-2-methylbutane purification_f->product_f Final Product start_h This compound reagents_h NaOH, DMSO/H2O start_h->reagents_h 1. Add reaction_h 0-10°C to RT (12-24h) reagents_h->reaction_h 2. React workup_h Quench with Water reaction_h->workup_h 3. Stop Reaction extraction_h Diethyl Ether Extraction & Washes workup_h->extraction_h 4. Isolate purification_h Distillation extraction_h->purification_h 5. Purify product_h (R)-2-Methylbutan-1-ol purification_h->product_h Final Product Signaling_Pathway SN2 Reaction Pathway of this compound Reactants Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C---Br]⁻ Reactants->TransitionState Backside Attack Products Products (R)-1-Nu-2-methylbutane + Br⁻ TransitionState->Products Leaving Group Departure

References

Application Notes and Protocols for the Stereospecific Synthesis of (S)-4-Methyl-1-hexanol, an Insect Pheromone Component, using (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-4-Methyl-1-hexanol is a chiral alcohol that serves as a component of the aggregation pheromone for several insect species, including the almond bark beetle (Scolytus amygdali). The stereochemistry of pheromone components is often crucial for their biological activity, making stereospecific synthesis a critical aspect of producing effective pest management tools. This application note provides a detailed protocol for the stereospecific synthesis of (S)-4-Methyl-1-hexanol from the commercially available chiral building block, (R)-1-Bromo-2-methylbutane.

The synthetic strategy relies on the well-established Grignard reaction, where the Grignard reagent derived from this compound undergoes a nucleophilic attack on ethylene (B1197577) oxide. This reaction proceeds with the inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer of 4-methyl-1-hexanol (B1585438) with high enantiomeric purity.

Synthetic Pathway

The overall synthetic pathway involves two main steps: the formation of the Grignard reagent and the subsequent reaction with ethylene oxide, followed by an acidic workup.

Synthesis_Pathway start This compound grignard (S)-2-Methylbutylmagnesium bromide (Grignard Reagent) start->grignard Mg, Dry Ether intermediate Magnesium alkoxide intermediate grignard->intermediate Ethylene Oxide eo Ethylene Oxide eo->intermediate product (S)-4-Methyl-1-hexanol intermediate->product H3O+ workup

Caption: Synthetic pathway for (S)-4-Methyl-1-hexanol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
This compound[Supplier Name]>98%
Magnesium turnings[Supplier Name]99.5%
Anhydrous Diethyl Ether[Supplier Name]>99%
Ethylene Oxide[Supplier Name]>99%
Iodine (crystal)[Supplier Name]ACS grade
Saturated Ammonium (B1175870) Chloride solutionIn-house preparation
Hydrochloric Acid (concentrated)[Supplier Name]ACS grade
Anhydrous Magnesium Sulfate[Supplier Name]Laboratory grade
Protocol 1: Preparation of (S)-2-Methylbutylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet was assembled and flame-dried under a stream of dry nitrogen.

  • Initiation: Magnesium turnings (1.34 g, 0.055 mol) and a small crystal of iodine were placed in the flask.

  • Reagent Addition: A solution of this compound (7.55 g, 0.050 mol) in anhydrous diethyl ether (25 mL) was placed in the dropping funnel. A small portion of this solution was added to the magnesium turnings.

  • Reaction Initiation: The mixture was gently warmed to initiate the reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: The remaining solution of this compound was added dropwise at a rate that maintained a gentle reflux. After the addition was complete, the mixture was refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution was cooled to 0 °C.

Protocol 2: Synthesis of (S)-4-Methyl-1-hexanol
  • Reaction with Ethylene Oxide: A solution of ethylene oxide (2.64 g, 0.060 mol) in anhydrous diethyl ether (20 mL) was cooled to 0 °C and added dropwise to the freshly prepared Grignard reagent solution with vigorous stirring.

  • Reaction Quenching: The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction was quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) while cooling the flask in an ice bath. The resulting mixture was then acidified with 2M hydrochloric acid until the magnesium salts dissolved.

  • Extraction: The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers were washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by fractional distillation under reduced pressure to afford (S)-4-methyl-1-hexanol as a colorless oil.

Data Presentation

ParameterValueReference
Yield 75%[1]
Boiling Point 78-80 °C / 20 mmHg[1]
Optical Rotation [α]D +8.5° (neat)[1]
Enantiomeric Excess (ee) >98%[1]

Experimental Workflow

Experimental_Workflow cluster_grignard Grignard Reagent Formation cluster_synthesis Synthesis of (S)-4-Methyl-1-hexanol cluster_workup Workup and Purification a1 Flame-dry apparatus a2 Add Mg and I2 a1->a2 a3 Add this compound solution a2->a3 a4 Initiate and reflux a3->a4 b1 Cool Grignard to 0 °C a4->b1 b2 Add ethylene oxide solution b1->b2 b3 Stir and warm to RT b2->b3 c1 Quench with NH4Cl b3->c1 c2 Acidify with HCl c1->c2 c3 Extract with ether c2->c3 c4 Wash and dry c3->c4 c5 Distill under reduced pressure c4->c5

Caption: Workflow for the synthesis of (S)-4-Methyl-1-hexanol.

Conclusion

This application note provides a reliable and detailed protocol for the stereospecific synthesis of the insect pheromone component (S)-4-methyl-1-hexanol from this compound. The use of a chiral starting material and a stereospecific Grignard reaction ensures the production of the desired enantiomer with high purity, which is essential for its application in chemical ecology research and the development of effective pest management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from (R)-2-methyl-1-butanol?

The synthesis of this compound from (R)-2-methyl-1-butanol primarily proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the hydroxyl group of the alcohol is protonated by a strong acid, such as hydrobromic acid (HBr), to form a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the primary carbon atom and displacing the water molecule. Since the reaction occurs at the primary carbon (C1), which is not the chiral center (C2), the stereochemistry at the chiral center is retained, yielding the (R)-enantiomer of the product.

Q2: What are the most common side reactions to be aware of during this synthesis?

The most common side reactions include:

  • Carbocation Rearrangements: If reaction conditions favor an S(_N)1 pathway (e.g., higher temperatures, less nucleophilic bromide concentration), a primary carbocation could be formed, which is highly unstable and prone to rearrangement. A hydride shift would lead to a more stable tertiary carbocation, resulting in the formation of the isomeric side product, 2-Bromo-2-methylbutane.

  • Elimination Reactions: Both E1 and E2 elimination pathways can compete with the desired S(_N)2 reaction, leading to the formation of alkenes such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[1][2] Higher reaction temperatures and the presence of strong, non-nucleophilic bases favor elimination.

  • Ether Formation: Under certain conditions, the starting alcohol can react with the carbocation intermediate (if formed) or another molecule of the product to form an ether byproduct.

Q3: How can I minimize the formation of side products?

To minimize side reactions and maximize the yield of the desired this compound, the following precautions should be taken:

  • Maintain Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C) favors the S(_N)2 pathway over S(_N)1 and elimination reactions, thereby reducing the likelihood of carbocation rearrangements and alkene formation.

  • Use a High Concentration of Nucleophile: Employing a high concentration of bromide ions (e.g., using 48% HBr) promotes the bimolecular S(_N)2 reaction.

  • Control the Addition of Acid: Slow and controlled addition of any co-acid, such as sulfuric acid, helps to manage the reaction temperature and prevent localized overheating which can promote side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup. 3. Predominance of side reactions.1. Increase reaction time or gently warm the reaction mixture after the initial low-temperature phase. 2. Ensure efficient extraction and minimize transfers. Back-extract the aqueous layer. 3. Review reaction conditions; ensure low temperature and high HBr concentration.
Presence of Significant Amounts of 2-Bromo-2-methylbutane Carbocation rearrangement via an S(_N)1 pathway has occurred.Lower the reaction temperature. Ensure a high concentration of bromide is present throughout the reaction.
Detection of Alkenes in the Product Mixture Elimination side reactions (E1 or E2) have taken place.Maintain a low reaction temperature. Avoid the use of strong, bulky bases.
Product Shows Racemization (Loss of Optical Purity) The reaction may have proceeded partially through an S(_N)1 mechanism, which involves a planar carbocation intermediate.Strictly maintain low reaction temperatures to favor the stereospecific S(_N)2 mechanism.
Formation of an Ether Byproduct The alcohol starting material may be acting as a nucleophile.Ensure a high concentration of the bromide nucleophile is always present.

Data Presentation: Side Product Analysis in a Similar Synthesis

Product Structure Mechanism Approximate Percentage in Crude Product (%)
1-Bromo-2-methylpropane (B43306) (Desired Product)CH₃CH(CH₃)CH₂BrS(_N)278
2-Bromo-2-methylbutane (Rearrangement Product)CH₃C(Br)(CH₃)CH₃S(_N)1 with hydride shift12
Isobutanol (Unreacted Starting Material)CH₃CH(CH₃)CH₂OH-5
sec-Butyl bromide (Rearrangement Product)CH₃CH(Br)CH₂CH₃S(_N)1 with hydride shift0.8

Experimental Protocols

Synthesis of this compound from (R)-2-methyl-1-butanol

This protocol is adapted from established procedures for the synthesis of primary alkyl bromides from alcohols.

Materials:

  • (R)-2-methyl-1-butanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ice

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or magnesium sulfate

  • Dichloromethane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (R)-2-methyl-1-butanol and 48% hydrobromic acid. Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled and stirred mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and transfer it to a separatory funnel. The mixture will separate into two layers.

  • Extraction: Separate the lower aqueous layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Purification: Decant the dried liquid and purify by distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 120-122 °C).

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main S(_N)2 reaction pathway for the synthesis of this compound and the competing S(_N)1 and E1/E2 side reaction pathways.

Side_Reactions cluster_main Main SN2 Pathway cluster_side Side Reactions Start (R)-2-methyl-1-butanol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + HBr Product This compound Protonated_Alcohol->Product SN2 Attack by Br- Carbocation Primary Carbocation Protonated_Alcohol->Carbocation SN1 Pathway Elimination_Product Alkenes Protonated_Alcohol->Elimination_Product E2 Pathway Rearranged_Carbocation Tertiary Carbocation Carbocation->Rearranged_Carbocation Hydride Shift Carbocation->Elimination_Product E1 Pathway Rearrangement_Product 2-Bromo-2-methylbutane Rearranged_Carbocation->Rearrangement_Product + Br-

Caption: Main and side reaction pathways in the synthesis of this compound.

References

Controlling elimination versus substitution in reactions of (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Bromo-2-methylbutane. The focus is on controlling the competition between elimination (E2) and substitution (SN2) reactions to achieve the desired product outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether this compound undergoes an E2 or SN2 reaction?

A1: The outcome of the reaction is primarily determined by three factors:

  • The nature of the nucleophile/base: Strong, sterically hindered bases favor the E2 pathway, while good nucleophiles that are weak bases favor the SN2 pathway.

  • The solvent: Polar aprotic solvents tend to favor SN2 reactions, whereas polar protic solvents can favor E2, particularly with strong bases.

  • The temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1][2] This is because elimination reactions have a higher activation energy and result in an increase in entropy.[1][3]

Q2: Why is steric hindrance a critical consideration for this compound?

A2: this compound is a primary alkyl halide, which would typically favor SN2 reactions. However, the presence of a methyl group on the carbon adjacent to the carbon bearing the bromine (the β-carbon) introduces significant steric hindrance. This steric bulk can impede the backside attack required for an SN2 reaction, making the E2 pathway more competitive, especially when using bulky bases.

Q3: How does the choice of base affect the regioselectivity of the E2 reaction?

A3: When an E2 reaction occurs, two different alkene products can be formed: the more substituted (Zaitsev) product or the less substituted (Hofmann) product.

  • Small, strong bases like sodium ethoxide (NaOEt) typically favor the formation of the more thermodynamically stable Zaitsev product.

  • Bulky, strong bases like potassium tert-butoxide (KOtBu) preferentially abstract the least sterically hindered proton, leading to the formation of the Hofmann product.[4][5]

Q4: What is the role of the solvent in directing the reaction towards SN2 or E2?

A4:

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[6][7]

  • Polar protic solvents (e.g., ethanol (B145695), water) can solvate both the cation and the anion. This "caging" of the nucleophile by hydrogen bonding can decrease its nucleophilicity, making it act more as a base and thus favoring the E2 pathway, especially when the nucleophile is also a strong base.[7][8]

Q5: I want to synthesize (R)-1-Iodo-2-methylbutane. Which conditions should I use?

A5: To favor the SN2 reaction and produce (R)-1-Iodo-2-methylbutane, you should use a good nucleophile that is a weak base. Sodium iodide (NaI) in acetone is the classic choice for this transformation (Finkelstein reaction). Acetone is a polar aprotic solvent that enhances the nucleophilicity of the iodide ion. The reaction proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the carbon bearing the halogen; however, since the reaction occurs at a primary, achiral carbon, the stereochemistry of the chiral center at C2 remains unchanged.[9]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired substitution product. The nucleophile is too basic, leading to a competing E2 reaction.Switch to a better nucleophile that is a weaker base (e.g., use NaN₃ or NaCN instead of an alkoxide).
The reaction temperature is too high, favoring the E2 pathway.Run the reaction at a lower temperature. For many SN2 reactions, room temperature is sufficient.
The solvent is protic and deactivating the nucleophile.Use a polar aprotic solvent such as acetone or DMF to enhance nucleophilicity.
Formation of a significant amount of the Zaitsev elimination product. A strong, non-bulky base (e.g., sodium ethoxide) was used.If the elimination product is desired, this is the expected outcome. To favor substitution, see the solutions for "Low yield of the desired substitution product." To favor the Hofmann elimination product, use a bulky base.
Formation of the Hofmann elimination product as the major product. A bulky base (e.g., potassium tert-butoxide) was used.This is the expected outcome with a sterically hindered base. If the Zaitsev product is desired, switch to a smaller, strong base like sodium ethoxide.
Reaction is very slow or does not proceed. The nucleophile is too weak.Use a stronger nucleophile. For example, if using an alcohol as the nucleophile, deprotonate it first with a strong base to form the more nucleophilic alkoxide.
The leaving group is poor.Bromine is a good leaving group. This is unlikely to be the primary issue unless other, less effective leaving groups are being used in analogous reactions.
Significant steric hindrance is preventing the SN2 reaction.While challenging with this substrate, ensuring optimal SN2 conditions (strong, non-basic nucleophile; polar aprotic solvent; moderate temperature) is key. If substitution is still not favored, an alternative synthetic route may be necessary.

Quantitative Data Summary

While precise product ratios are highly dependent on the exact reaction conditions, the following table provides a general guide to the expected major and minor products for the reaction of this compound.

Reagent Solvent Temperature Major Pathway Major Product(s) Minor Product(s)
Sodium Iodide (NaI)AcetoneRoom Temp.SN2(R)-1-Iodo-2-methylbutaneMinimal E2 product
Sodium Ethoxide (NaOEt)Ethanol55°CE22-Methyl-1-butene (Zaitsev)(R)-1-Ethoxy-2-methylbutane (SN2)
Potassium tert-Butoxide (KOtBu)tert-Butanol82°CE23-Methyl-1-butene (Hofmann)2-Methyl-1-butene (Zaitsev)
Sodium Azide (NaN₃)DMFRoom Temp.SN2(R)-1-Azido-2-methylbutaneMinimal E2 product

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Iodide in Acetone

Objective: To synthesize (R)-1-Iodo-2-methylbutane via an SN2 reaction.

  • In a clean, dry round-bottom flask, dissolve sodium iodide (1.5 eq.) in anhydrous acetone.

  • To this solution, add this compound (1.0 eq.) dropwise at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). A precipitate of sodium bromide will form as the reaction proceeds.

  • Upon completion, filter the reaction mixture to remove the sodium bromide precipitate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a 5% aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation if necessary.

Protocol 2: E2 Reaction with Sodium Ethoxide in Ethanol

Objective: To synthesize primarily 2-Methyl-1-butene via a Zaitsev-selective E2 reaction.

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere.

  • Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

  • Add this compound (1.0 eq.) dropwise to the stirred ethoxide solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor its progress by gas chromatography (GC).

  • After the starting material is consumed, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the low-boiling alkene product.

  • Analyze the product distribution by GC or ¹H NMR.

Protocol 3: E2 Reaction with Potassium tert-Butoxide in tert-Butanol

Objective: To synthesize primarily 3-Methyl-1-butene via a Hofmann-selective E2 reaction.

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add potassium tert-butoxide (1.1 eq.) and anhydrous tert-butanol.

  • To the stirred suspension, add this compound (1.0 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 82°C) and monitor the reaction by GC.

  • Follow the work-up and purification procedures outlined in Protocol 2.

  • Analyze the product distribution by GC or ¹H NMR, expecting a higher proportion of the Hofmann product compared to the reaction with sodium ethoxide.

Visualization of Reaction Control

G Controlling Elimination vs. Substitution for this compound sub { this compound | Primary Alkyl Halide (Sterically Hindered) } base { Choice of Nucleophile/Base } sub->base strong_non_bulky { Strong, Non-Bulky Base | (e.g., NaOEt) } base->strong_non_bulky High Temp, Protic Solvent strong_bulky { Strong, Bulky Base | (e.g., KOtBu) } base->strong_bulky High Temp, Protic Solvent good_nu_weak_base { Good Nucleophile, Weak Base | (e.g., NaI, NaN₃) } base->good_nu_weak_base Low Temp, Aprotic Solvent e2_zaitsev { E2 Pathway (Major) | Zaitsev Product Favored } strong_non_bulky->e2_zaitsev e2_hofmann { E2 Pathway (Major) | Hofmann Product Favored } strong_bulky->e2_hofmann sn2 { SN2 Pathway (Major) | Substitution Product } good_nu_weak_base->sn2

Caption: Logical workflow for predicting the major reaction pathway.

References

Preventing racemization during Grignard reagent formation from (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization during Grignard Reagent Formation from (R)-1-Bromo-2-methylbutane

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the formation of Grignard reagents from chiral precursors like this compound.

Troubleshooting Guide

Issue: Significant loss of optical purity observed in the product after a Grignar reaction using a chiral alkyl halide.

This common issue arises from the racemization of the Grignard reagent during its formation. The mechanism of Grignard reagent formation can involve single-electron transfer (SET) processes, leading to the formation of radical intermediates. These radical intermediates are often planar or rapidly inverting, which results in a loss of the stereochemical integrity of the chiral center.[1]

Here are key factors to investigate and optimize to suppress racemization:

FactorTroubleshooting Steps
Reaction Temperature Elevated temperatures significantly increase the rate of racemization. Maintain the lowest possible temperature at which the Grignard reagent formation still proceeds. For sensitive substrates, temperatures as low as -78°C have been shown to be effective.[2][3][4]
Magnesium Activation The passive layer of magnesium oxide on standard magnesium turnings can hinder the reaction, leading to longer reaction times and higher temperatures, which promote racemization. Utilize highly activated magnesium, such as Rieke Magnesium, to facilitate rapid reagent formation at lower temperatures.[3][4][5] Alternative activation methods include the use of diisobutylaluminum hydride (DIBAH), 1,2-dibromoethane (B42909), or iodine.[6][7][8][9] Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.[6]
Solvent Choice The solvent plays a crucial role in stabilizing the Grignard reagent. Tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether as it is a more polar solvent and can better solvate the magnesium center, which can influence the reaction mechanism and potentially reduce racemization.[10][11] Ensure the solvent is rigorously dried, as any protic impurities will quench the Grignard reagent.
Concentration High concentrations of the alkyl halide can favor side reactions. A slow, dropwise addition of the alkyl halide to the magnesium suspension helps to maintain a low instantaneous concentration, which can minimize side reactions that may contribute to racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the formation of a Grignard reagent from a chiral alkyl halide?

A1: The primary cause of racemization is the formation of a planar or rapidly inverting radical intermediate during the single-electron transfer (SET) mechanism of the Grignard reaction. This loss of stereochemical configuration at the carbon center leads to a racemic or partially racemic Grignard reagent.[1]

Q2: How does temperature affect the stereochemical outcome of the Grignard reagent formation?

A2: Lowering the reaction temperature is one of the most effective strategies to minimize racemization. At lower temperatures, the rate of radical inversion and other racemizing pathways is significantly reduced. The following table illustrates the effect of temperature on the enantiomeric excess (ee) of a chiral secondary alkylmagnesium reagent.

EntryTemperature (°C)Yield of (R)-4a (%)ee of (R)-4a (%)
1-1008091
2-7880 (75)91
3-787812
4-607390
5-407182
6-205952

Data adapted from a study on the stereoselective preparation of a chiral secondary mixed alkylmagnesium reagent. While not this compound, this data demonstrates the clear trend of decreasing enantiomeric excess with increasing temperature.[2][12]

Q3: What is Rieke Magnesium and why is it beneficial for preparing chiral Grignard reagents?

A3: Rieke Magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt.[5] Its high surface area and reactivity allow for the formation of Grignard reagents at much lower temperatures (e.g., -78°C) than with standard magnesium turnings.[3][4] This rapid, low-temperature formation is crucial for preserving the stereochemical integrity of chiral alkyl halides.

Q4: Can you provide a general protocol for minimizing racemization?

A4: Yes, the following is a general experimental protocol incorporating best practices to minimize racemization during the formation of a Grignard reagent from this compound.

Experimental Protocols

Protocol 1: Low-Temperature Grignard Formation using Activated Magnesium

This protocol is designed to maximize the retention of stereochemistry by employing low temperatures and activated magnesium.

Materials:

  • This compound

  • Highly reactive magnesium (e.g., Rieke Magnesium) or standard magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Activating agent (e.g., 1,2-dibromoethane or a small crystal of iodine)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.

  • Magnesium Activation (if using standard turnings):

    • Place the magnesium turnings in a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Under a positive pressure of inert gas, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Gently warm the flask with a heat gun until the color of the iodine disappears or bubbling from the 1,2-dibromoethane is observed.

    • Allow the flask to cool to room temperature.

  • Reaction Setup:

    • If using Rieke Magnesium, add it to the cooled, flame-dried Schlenk flask under an inert atmosphere.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Cool the flask to the desired low temperature (e.g., -78°C) using a cooling bath.

  • Grignard Reagent Formation:

    • In a separate, dry dropping funnel, prepare a solution of this compound in anhydrous THF.

    • Add the solution of the alkyl bromide dropwise to the stirred suspension of magnesium at a rate that maintains the desired low temperature.

    • The reaction mixture will typically turn cloudy or grey upon initiation.

  • Reaction Monitoring and Completion:

    • Stir the reaction mixture at the low temperature for a period of time (e.g., 1-3 hours) to ensure complete formation. The disappearance of the magnesium is an indicator of reaction completion.

  • Use of the Chiral Grignard Reagent:

    • The resulting solution of the chiral Grignard reagent should be used immediately in the subsequent reaction to minimize the risk of racemization upon standing.

Protocol 2: DIBAH-Mediated Activation for Low-Temperature Grignard Formation

Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface, allowing for Grignard reagent formation at or below room temperature, which can be beneficial for less sensitive chiral substrates.[7][8][9]

Procedure:

  • Glassware and Reagent Preparation: Follow the same rigorous drying procedures as in Protocol 1.

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing magnesium turnings and a stir bar under an inert atmosphere, add anhydrous THF.

    • Cool the flask to 0°C.

  • Activation with DIBAH:

    • Slowly add a small amount of DIBAH (typically 1-5 mol%) to the stirred magnesium suspension.

  • Grignard Reagent Formation:

    • Slowly add the solution of this compound in anhydrous THF dropwise to the activated magnesium suspension while maintaining the desired temperature (e.g., 0°C or room temperature).

  • Reaction Completion and Use:

    • Stir the reaction mixture until the magnesium is consumed. The chiral Grignard reagent is then ready for use.

Visualization of Key Relationships

The following diagram illustrates the factors influencing racemization and the corresponding preventative measures.

Racemization_Prevention Racemization Racemization of Grignard Reagent Retention Retention of Stereochemistry Radical_Intermediate Radical Intermediate Formation (SET) Radical_Intermediate->Racemization leads to High_Temp High Reaction Temperature High_Temp->Racemization promotes Slow_Formation Slow Reagent Formation Slow_Formation->High_Temp Low_Temp Low Temperature (-78°C to 0°C) Low_Temp->Retention favors Activated_Mg Activated Magnesium (Rieke Mg, DIBAH, I₂, etc.) Fast_Formation Rapid Reagent Formation Activated_Mg->Fast_Formation Fast_Formation->Retention promotes Fast_Formation->Low_Temp

References

Technical Support Center: Purification of Products from Reactions with (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving the chiral reagent (R)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a primary alkyl halide. Its reactions are primarily dominated by two competing pathways: the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) mechanisms.[1][2][3][4] The dominant pathway is influenced by the nature of the nucleophile/base, solvent, and temperature.[1][3]

  • SN2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.[2][3]

  • E2 Reactions: Favored by strong, sterically hindered (bulky) bases.[5][6]

Q2: I've reacted this compound with sodium iodide (NaI) in acetone (B3395972). What is my expected major product?

A2: This reaction is a classic example of an SN2 reaction.[7][8][9] The iodide ion is an excellent nucleophile, and acetone is a polar aprotic solvent, conditions which strongly favor the SN2 pathway. The expected major product is (R)-1-iodo-2-methylbutane.[7][8][9]

Q3: Will the stereochemistry of the chiral center at C2 be affected during SN2 or E2 reactions at C1?

A3: No. The chiral center in this compound is at the second carbon (C2). SN2 and E2 reactions occur at the first carbon (C1) where the bromine atom is attached. Since the reaction does not involve breaking any bonds at the C2 stereocenter, the original (R) configuration is retained in the product.[7][10]

Q4: What are the most common impurities to expect in my crude reaction mixture?

A4: Common impurities include:

  • Unreacted this compound.

  • The elimination side-product, 2-methyl-1-butene, especially if the reaction conditions (e.g., high temperature, basic nucleophile) slightly favor the E2 pathway.

  • Residual solvents from the reaction or work-up.

  • By-products from the nucleophile or base used.

Q5: Which purification technique is best for my product?

A5: The choice depends on the physical properties of your product and the impurities.

  • Fractional Distillation: Ideal for thermally stable, volatile liquid products where there is a significant boiling point difference between the product and impurities.[11][12][13]

  • Flash Column Chromatography: Highly versatile for separating less volatile compounds, mixtures with close boiling points, or thermally sensitive products. It is effective for removing non-volatile impurities and side-products.[14][15][16]

Product and Reagent Data

This table summarizes key quantitative data for the starting material and potential products to aid in purification strategy and product identification.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₅H₁₁Br151.04119-1201.219
(R)-1-Iodo-2-methylbutaneC₅H₁₁I198.04148-1491.517
2-Methyl-1-buteneC₅H₁₀70.13310.65

Troubleshooting Guides

Distillation Purification Issues

Q: My separation is poor, and the distillate contains significant starting material. A: This often points to insufficient separation efficiency.

  • Check Boiling Points: Ensure there is a sufficient difference in boiling points (>25 °C) between your product and the impurity for simple distillation. If the difference is smaller, fractional distillation is required.

  • Fractional Distillation Column: If using a fractional column, ensure it is packed correctly and is well-insulated to maintain a proper temperature gradient.

  • Distillation Rate: Distilling too quickly does not allow for proper equilibrium between liquid and vapor phases, reducing separation efficiency. Reduce the heating rate.[11]

Q: The temperature is fluctuating, or my compound seems to be decomposing. A: This can be caused by excessive heat or pressure issues.

  • Heating: Use a heating mantle with a stirrer for even heat distribution and to prevent bumping. Avoid localized overheating.

  • Vacuum Distillation: For high-boiling point compounds, decomposition can be a problem.[11] Using vacuum distillation lowers the boiling point, allowing for distillation at a lower, safer temperature.

  • Check for Leaks: In a vacuum distillation setup, leaks can cause pressure fluctuations, leading to unstable boiling. Ensure all joints are properly sealed.

Flash Column Chromatography Purification Issues

Q: My product and a key impurity have the same Rf value on the TLC plate. A: Your current solvent system is not providing adequate separation.

  • Solvent Polarity: Systematically vary the polarity of your eluent. Test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Alternative Solvents: Sometimes, changing the nature of the solvents, not just the polarity, can resolve overlapping spots. For example, adding a small amount of a different solvent like diethyl ether or toluene (B28343) can alter the interactions with the silica (B1680970) gel.

  • 2D TLC: Run a two-dimensional TLC with different solvent systems in each direction to confirm if the spots are truly a single compound or a mixture.[15]

Q: My product is eluting with the solvent front, even in 100% non-polar solvent. A: Your product is too non-polar for standard silica gel chromatography.

  • Check Rf: The ideal Rf for the target compound is typically between 0.2 and 0.4 for good separation.[15]

  • Reverse-Phase Chromatography: If your compound is very non-polar, consider using reverse-phase silica (e.g., C18) with polar solvents (e.g., water/acetonitrile or water/methanol).

Q: My compound appears to be degrading on the column, resulting in streaking and low yield. A: Some compounds are sensitive to the acidic nature of standard silica gel.[15]

  • Deactivate Silica: You can deactivate the silica gel by adding a small percentage of a base, like triethylamine (B128534) (~1%), to the eluent. This is particularly useful for purifying amines.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral) or Florisil.[15]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques with positive pressure.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying a thermally stable liquid product, such as (R)-1-iodo-2-methylbutane, from unreacted this compound.

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the condenser. Ensure all glass joints are securely clamped and greased if necessary (for vacuum).

  • Charging the Flask: Add the crude product to the round-bottom distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid boils, allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column. This process allows the separation to occur.

  • Collecting Fractions:

    • Monitor the temperature at the thermometer bulb at the top of the column.

    • The first fraction to distill will be the component with the lower boiling point (e.g., residual solvent or 2-methyl-1-butene).

    • When the temperature stabilizes at the boiling point of the first major component (e.g., unreacted starting material), collect this fraction in a separate receiving flask.

    • Once this component has distilled, the temperature may drop slightly before rising again to the boiling point of the desired product. Collect this intermediate "cut" in a separate flask.

    • When the temperature stabilizes at the boiling point of your desired product, switch to a new, clean receiving flask to collect it.

  • Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring. Allow the apparatus to cool completely before disassembling.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general method for purifying products that are not amenable to distillation.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal system gives the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent if needed for solubility).[14]

    • Carefully pipette the concentrated sample solution onto the top of the sand layer.

    • Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent to the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is loaded onto the silica.

  • Elution:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure to the top of the column (using a bellows or regulated air/nitrogen line) to achieve a solvent flow rate of about 2 inches per minute down the column.

    • Continuously collect the eluting solvent in fractions (e.g., in test tubes or vials).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the purified product.

    • Combine the pure fractions containing the desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualized Workflows and Logic

Post_Reaction_Purification_Workflow start_end start_end process process decision decision output output start Crude Reaction Mixture workup Aqueous Work-up (e.g., Quench, Wash) start->workup extract Organic Layer Extraction & Drying workup->extract concentrate Solvent Removal (Rotary Evaporation) extract->concentrate crude_product Concentrated Crude Product concentrate->crude_product check_volatility Product Volatile & Thermally Stable? crude_product->check_volatility distill Fractional Distillation check_volatility->distill  Yes chromatography Flash Column Chromatography check_volatility->chromatography No   pure_product Pure Product distill->pure_product chromatography->pure_product

Caption: General workflow for post-reaction work-up and purification.

Reaction_Pathway_Logic start This compound prod_sn2 Sₙ2 Product (R)-1-substituted-2-methylbutane (Retention of Stereochemistry) start->prod_sn2 prod_e2 E2 Product 2-methyl-1-butene (Hofmann product favored with bulky base) start->prod_e2 label_sn2 Sₙ2 Pathway label_e2 E2 Pathway cond_sn2 Strong, Non-Bulky Nucleophile (e.g., I⁻, CN⁻, RS⁻) Polar Aprotic Solvent cond_sn2->start cond_e2 Strong, Bulky Base (e.g., t-BuOK) High Temperature cond_e2->start

Caption: Competing SN2 and E2 reaction pathways for this compound.

Chromatography_Troubleshooting problem problem question question solution solution start Poor Separation or Recovery q_rf Spots separated on TLC? start->q_rf s_solvent Optimize eluent system: - Vary polarity - Try different solvents q_rf->s_solvent No q_move Compound moves from origin? q_rf->q_move Yes s_polar Increase eluent polarity q_move->s_polar No q_streak Streaking or low recovery? q_move->q_streak Yes s_overload Reduce sample load q_streak->s_overload No, well-defined but overlapping bands q_acid Compound acid-sensitive? q_streak->q_acid Yes s_ok Check column packing & loading technique s_overload->s_ok s_deactivate Deactivate silica (add Et₃N) or use alumina/florisil q_acid->s_deactivate Yes q_acid->s_ok No

Caption: Troubleshooting flowchart for flash column chromatography.

References

Technical Support Center: Optimizing SN2 Displacement on (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on SN2 displacement reactions involving the sterically hindered primary alkyl halide, (R)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: Why is the SN2 reaction on this compound slower than on a typical primary alkyl halide like 1-bromobutane?

A1: The reaction rate is significantly slower due to steric hindrance. This compound is a primary alkyl halide, but it has a methyl group on the carbon adjacent (at the β-position) to the carbon bearing the bromine. This is known as a neopentyl-like structure. This bulkiness impedes the required backside attack of the nucleophile on the electrophilic carbon, thus increasing the activation energy and slowing down the reaction rate.[1][2]

Q2: What are the primary competing reactions to the desired SN2 displacement?

A2: The main competing reaction is E2 (bimolecular elimination). This is especially prevalent when using strong, bulky bases as nucleophiles or at elevated temperatures. The steric hindrance that slows the SN2 reaction can make the E2 pathway, where the nucleophile acts as a base to abstract a proton, more competitive.

Q3: Which type of nucleophile is best suited for this reaction?

A3: To maximize the SN2 product and minimize E2 elimination, a strong nucleophile that is a weak base is ideal. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions. These nucleophiles have high reactivity for backside attack but are less likely to abstract a proton.

Q4: What is the optimal solvent for this SN2 reaction?

A4: Polar aprotic solvents are highly recommended.[3] Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are excellent choices. These solvents effectively solvate the cation of the nucleophilic salt, leaving the "naked" anionic nucleophile highly reactive. In contrast, polar protic solvents (like water, methanol, and ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.

Q5: How does temperature affect the outcome of the reaction?

A5: Lower temperatures generally favor the SN2 reaction over the E2 pathway. Elimination reactions typically have a higher activation energy and are more entropically favored, making them more prevalent at higher temperatures. To optimize the yield of the SN2 product, it is advisable to run the reaction at room temperature or below, although this may require longer reaction times.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Steric hindrance: The inherent structure of this compound makes the SN2 reaction slow. 2. Poor nucleophile: The chosen nucleophile may not be strong enough. 3. Inappropriate solvent: Use of a polar protic solvent can hinder the nucleophile. 4. Reaction time is too short: Due to the slow reaction rate, insufficient time may have been allowed for the reaction to proceed to completion.1. Optimize reaction conditions: Use a strong, non-bulky nucleophile and a polar aprotic solvent. 2. Increase reaction time: Monitor the reaction over a longer period. 3. Slightly increase temperature: While high temperatures favor E2, a modest increase (e.g., to 40-50 °C) might be necessary to achieve a reasonable reaction rate. Monitor for the formation of elimination byproducts.
High proportion of E2 elimination byproduct 1. Nucleophile is too basic: Strong, bulky bases will favor elimination. 2. High reaction temperature: Higher temperatures favor elimination.1. Switch to a less basic nucleophile: Use nucleophiles like azide (N₃⁻) or cyanide (CN⁻). 2. Lower the reaction temperature: Run the reaction at or below room temperature.
Loss of stereochemistry (racemization) 1. Presence of SN1 pathway: Although unlikely for a primary halide, certain conditions (e.g., solvolysis in a polar protic solvent with a weak nucleophile) could promote some SN1 character, leading to a carbocation intermediate and racemization.1. Ensure SN2 conditions: Use a high concentration of a strong nucleophile in a polar aprotic solvent to ensure a bimolecular mechanism.

Data Presentation

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides

This table illustrates the significant impact of steric hindrance on the rate of SN2 reactions. Note the dramatic decrease in reactivity for the neopentyl bromide, which is structurally similar to 1-bromo-2-methylbutane.

Alkyl BromideSubstrate TypeRelative Rate
Methyl bromideMethyl~30
Ethyl bromidePrimary1
Isopropyl bromideSecondary0.02
Neopentyl bromidePrimary (sterically hindered)0.00001
tert-Butyl bromideTertiary~0

Data is generalized and intended for comparative purposes.

Table 2: Influence of Nucleophile on SN2 vs. E2 Pathway for Sterically Hindered Primary Halides

NucleophileTypePredominant PathwayRationale
Sodium Azide (NaN₃)Strong Nucleophile / Weak BaseSN2High nucleophilicity and low basicity favor substitution.
Sodium Cyanide (NaCN)Strong Nucleophile / Weak BaseSN2Excellent nucleophile that is not a strong enough base to promote significant elimination.
Sodium Thiophenoxide (NaSPh)Strong Nucleophile / Weak BaseSN2Highly polarizable and an excellent nucleophile.
Sodium Methoxide (NaOMe)Strong Nucleophile / Strong BaseSN2 and E2Will result in a mixture of substitution and elimination products.
Potassium tert-Butoxide (t-BuOK)Bulky, Strong BaseE2The bulky nature of the base favors proton abstraction over backside attack.

Experimental Protocols

General Protocol for SN2 Displacement on this compound with Sodium Azide

This protocol is a representative example and may require optimization for specific research needs.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO.

  • Addition of Substrate: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the slow nature of the reaction, it may require stirring for 24-48 hours. If the reaction is too slow, the temperature can be gently increased to 40-50 °C, but this may increase the amount of the E2 byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (S)-1-azido-2-methylbutane.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Visualizations

experimental_workflow start Start setup Reaction Setup: Dissolve NaN3 in DMSO start->setup add_substrate Add this compound setup->add_substrate reaction Stir at Room Temperature (24-48h) Monitor by TLC/GC add_substrate->reaction workup Workup: Quench with water, extract with ether reaction->workup purification Purification: Vacuum Distillation or Chromatography workup->purification product Obtain (S)-1-azido-2-methylbutane purification->product

Caption: Experimental workflow for the SN2 reaction.

troubleshooting_flowchart start Low Yield of SN2 Product? check_temp Is Reaction Temperature High? start->check_temp Yes lower_temp Lower Temperature check_temp->lower_temp Yes check_nucleophile Is Nucleophile a Strong Base? check_temp->check_nucleophile No change_nucleophile Use a Strong, Non-Basic Nucleophile (e.g., N3-, CN-) check_nucleophile->change_nucleophile Yes check_solvent Is Solvent Polar Protic? check_nucleophile->check_solvent No change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->change_solvent Yes increase_time Increase Reaction Time check_solvent->increase_time No

Caption: Troubleshooting flowchart for low SN2 product yield.

References

Technical Support Center: Alkylation of Hindered Amines with (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of hindered amines with (R)-1-Bromo-2-methylbutane.

Section 1: Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: I am attempting to alkylate a hindered secondary amine with this compound, but I am observing very low or no conversion to the desired tertiary amine. What are the potential causes and how can I troubleshoot this?

Answer:

Low reactivity in this specific alkylation is a common challenge primarily due to significant steric hindrance. This compound, although a primary alkyl halide, possesses a methyl group at the β-carbon, which sterically shields the electrophilic carbon from nucleophilic attack by a bulky amine. This severely disfavors the SN2 mechanism required for alkylation.

Here is a systematic approach to troubleshoot low conversion:

Troubleshooting Workflow for Low Conversion

start Start: Low/No Conversion check_conditions 1. Review Reaction Conditions start->check_conditions increase_temp 2. Increase Reaction Temperature check_conditions->increase_temp Initial conditions ineffective change_base 3. Use a Stronger, Non-Nucleophilic Base increase_temp->change_base Yield still low end Problem Solved increase_temp->end Success! change_solvent 4. Optimize Solvent change_base->change_solvent No improvement change_base->end Success! change_halide 5. Switch to a Better Leaving Group ((R)-1-Iodo-2-methylbutane) change_solvent->change_halide Still no success change_solvent->end Success! alternative_route 6. Consider Alternative Synthetic Routes change_halide->alternative_route Alkylation remains problematic change_halide->end Success! reductive_amination Reductive Amination alternative_route->reductive_amination reductive_amination->end

Caption: Troubleshooting workflow for low conversion in hindered amine alkylation.

Detailed Troubleshooting Steps:

  • Increase Reaction Temperature: To overcome the high activation energy barrier caused by steric hindrance, increasing the reaction temperature is often the first step.[1] Monitor the reaction for potential side products, such as elimination.

  • Employ a Stronger, Non-Nucleophilic Base: A strong, sterically hindered, non-nucleophilic base can effectively deprotonate the secondary amine without competing in the alkylation reaction.[2] This increases the concentration of the more nucleophilic free amine.

    BasepKa (Conjugate Acid)Key Characteristics
    Potassium carbonate (K₂CO₃)10.3Common, mild base. May not be strong enough.
    Triethylamine (Et₃N)10.7Common organic base, can be nucleophilic.
    Diisopropylethylamine (DIPEA)11.0Hünig's base, sterically hindered, non-nucleophilic.[2]
    1,8-Diazabicycloundec-7-ene (DBU)13.5Very strong, non-nucleophilic base.
    Sodium hydride (NaH)~35Strong, non-nucleophilic, but requires careful handling.
  • Solvent Optimization: The choice of solvent can influence reaction rates. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.

    SolventDielectric ConstantNotes
    Acetonitrile (MeCN)37.5A common choice for SN2 reactions.
    N,N-Dimethylformamide (DMF)36.7Higher boiling point, useful for elevated temperatures.
    Dimethyl sulfoxide (B87167) (DMSO)46.7High boiling point and can accelerate SN2 reactions.
    Toluene2.4Non-polar, may be effective in specific cases, especially at high temperatures.
  • Improve the Leaving Group: Bromide is a good leaving group, but iodide is even better.[1] Consider synthesizing (R)-1-Iodo-2-methylbutane from the corresponding alcohol to increase the alkylating agent's reactivity.

  • Consider Alternative Synthetic Routes: If direct alkylation proves unsuccessful, alternative methods that are less sensitive to steric hindrance should be considered. Reductive amination is a powerful alternative for forming C-N bonds and avoids over-alkylation.[2]

Issue 2: Formation of Side Products (Elimination)

Question: I am observing the formation of what appears to be an elimination byproduct alongside my desired alkylated amine. How can I minimize this?

Answer:

The reaction of a sterically hindered amine (which can also act as a strong base) with a sterically hindered primary alkyl halide can lead to a competing E2 elimination pathway.

Strategies to Minimize Elimination:

  • Use a Non-Nucleophilic, Sterically Hindered Base: Bases like DIPEA or DBU are less likely to promote elimination compared to smaller, more nucleophilic bases.

  • Lower the Reaction Temperature: While higher temperatures can favor the desired substitution, they can also disproportionately favor elimination. A careful optimization of the temperature is necessary.

  • Choose the Right Solvent: Solvents that favor SN2 over E2 reactions, such as polar aprotic solvents, should be used.

Issue 3: Over-alkylation

Question: Although my starting amine is secondary, I am concerned about the potential for the tertiary amine product to react further to form a quaternary ammonium (B1175870) salt. Is this a significant risk?

Answer:

While over-alkylation is a common issue in the alkylation of primary amines, it is generally less of a concern when synthesizing a sterically hindered tertiary amine from a hindered secondary amine.[3] The resulting tertiary amine is often even more sterically hindered than the starting secondary amine, making a subsequent SN2 reaction to form a quaternary salt extremely difficult. However, if the alkylating agent is highly reactive (e.g., methyl iodide), this possibility should be considered.

To minimize the risk of over-alkylation:

  • Control Stoichiometry: Use a slight excess of the secondary amine relative to the this compound.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which statistically favors the reaction with the more abundant secondary amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the alkylation of my hindered amine with this compound so slow?

A1: The slow reaction rate is primarily due to steric hindrance. The methyl group on the second carbon of this compound creates a "neopentyl-like" structure. This bulkiness near the reaction center makes it difficult for the nucleophilic nitrogen of the hindered amine to access the electrophilic carbon for the required backside attack in an SN2 reaction.[4][5][6]

Q2: Will the chirality of this compound be retained in the product?

A2: Yes, if the reaction proceeds via an SN2 mechanism, the stereochemistry at the chiral center of the alkylating agent will be inverted. Since the chiral center is not the electrophilic carbon, the overall stereochemistry of the 2-methylbutyl group is retained. If any SN1 pathway occurs, racemization at the electrophilic carbon would be expected, but this is less likely for a primary halide.

Q3: What is a good starting point for reaction conditions?

A3: A reasonable starting point would be to dissolve the hindered secondary amine (1.0 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in a polar aprotic solvent like DMF. Then, add this compound (1.1 eq) and heat the reaction at a moderately elevated temperature (e.g., 80-100 °C), monitoring the progress by TLC or GC-MS.

Q4: Are there any alternative, milder methods for this transformation?

A4: Yes, reductive amination is an excellent alternative.[2] This would involve reacting the hindered secondary amine with 2-methylbutanal in the presence of a reducing agent like sodium triacetoxyborohydride. This method is often more efficient for sterically demanding substrates and avoids the formation of quaternary ammonium salts.

Reductive Amination Pathway

amine Hindered Secondary Amine iminium Iminium Ion Intermediate amine->iminium aldehyde 2-Methylbutanal aldehyde->iminium product Desired Chiral Tertiary Amine iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: Reductive amination as an alternative synthetic route.

Section 3: Experimental Protocols

General Protocol for Alkylation of a Hindered Secondary Amine

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hindered secondary amine (1.0 equivalent) in anhydrous DMF (5-10 mL per mmol of amine).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: The optimal temperature, reaction time, and choice of base and solvent will need to be determined empirically for each specific hindered amine.

References

Technical Support Center: Optimizing Chiral Yields with (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (R)-1-Bromo-2-methylbutane in chiral synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the outcomes of their experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to enhance the yield and enantiomeric purity of your chiral products.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Low Yield in Nucleophilic Substitution (S(_N)2) Reactions

Question: I am experiencing a low yield in my S(_N)2 reaction with this compound. What are the possible causes and how can I improve it?

Answer: Low yields in S(_N)2 reactions involving this compound can stem from several factors, primarily related to steric hindrance, reaction conditions, and the nature of the nucleophile.

  • Steric Hindrance: Although this compound is a primary alkyl halide, the methyl group at the C2 position (β-branching) introduces steric hindrance, which can slow down the S(_N)2 reaction rate compared to unbranched primary alkyl halides. The nucleophile's approach to the electrophilic carbon is somewhat impeded.

  • Reaction Conditions:

    • Temperature: Inadequate temperature can lead to a slow reaction rate. Conversely, excessively high temperatures can promote the competing elimination (E2) reaction, especially with a sterically hindered or strongly basic nucleophile, leading to the formation of 2-methyl-1-butene (B49056) as a byproduct.

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive. The use of polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

  • Nucleophile Strength: A weak nucleophile will react slowly, allowing side reactions to become more prominent. Ensure you are using a sufficiently strong nucleophile for an efficient S(_N)2 reaction.

  • Leaving Group Ability: Bromide is a good leaving group. However, its departure can be hindered if the transition state is not adequately stabilized by the solvent.

Troubleshooting Flowchart for Low S(_N)2 Yield

G start Low Sₙ2 Yield Observed q1 Is a strong nucleophile being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is a polar aprotic solvent (e.g., DMF, DMSO, Acetone) being used? a1_yes->q2 sol1 Consider a stronger nucleophile (e.g., N₃⁻, CN⁻). a1_no->sol1 end Yield should improve. If not, re-evaluate substrate purity. sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimized? a2_yes->q3 sol2 Switch to a polar aprotic solvent to enhance nucleophilicity. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of elimination (E2) byproduct? a3_yes->q4 sol3 Gradually increase temperature while monitoring for elimination byproducts. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Use a less basic nucleophile or lower the reaction temperature. a4_yes->sol4 a4_no->end sol4->end

Caption: Troubleshooting workflow for low S(_N)2 reaction yield.

Poor Enantiomeric Excess in S(_N)2 Reactions

Question: My S(_N)2 product has low enantiomeric excess (ee). I thought these reactions proceed with inversion of configuration. What could be the issue?

Answer: While S(_N)2 reactions are stereospecific and proceed with inversion of configuration, loss of enantiomeric purity can occur under certain conditions.

  • Competing S(_N)1 Pathway: If the reaction conditions are not optimal for an S(_N)2 reaction (e.g., use of a polar protic solvent, a weak nucleophile, or a temperature that is too high), a competing S(_N)1 pathway may become significant. The S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization and a decrease in enantiomeric excess.

  • Racemization of Starting Material or Product: If the reaction conditions are too harsh (e.g., prolonged heating, presence of acidic or basic impurities), the chiral starting material or the chiral product could undergo racemization.

  • Purity of Starting Material: Ensure the starting this compound has a high enantiomeric excess.

Recommendations:

  • Use a high concentration of a strong nucleophile to favor the bimolecular S(_N)2 mechanism.

  • Employ a polar aprotic solvent to accelerate the S(_N)2 reaction.

  • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Ensure all reagents and solvents are pure and free from acidic or basic contaminants.

Difficulty Initiating Grignard Reagent Formation

Question: I am having trouble initiating the Grignard reaction with this compound and magnesium turnings. The reaction won't start. What should I do?

Answer: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium surface or the presence of inhibitors.

  • Magnesium Activation: The magnesium turnings are likely coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the purple color is an indicator of activation. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or THF.

  • Concentration: A small amount of the this compound solution can be added initially, and gentle warming may be applied to initiate the reaction. Once the reaction begins (indicated by bubbling or a cloudy appearance), the rest of the alkyl halide should be added dropwise to maintain a controlled reaction.

Grignard Initiation Troubleshooting Diagram

G start Grignard Reaction Fails to Initiate q1 Is all glassware flame-dried and under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent anhydrous? a1_yes->q2 sol1 Thoroughly dry all equipment and use an inert gas (N₂ or Ar). a1_no->sol1 end Reaction should initiate. If not, check the quality of Mg and alkyl halide. sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has the magnesium been activated? a2_yes->q3 sol2 Use freshly distilled or commercially available anhydrous solvent. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a small amount of alkyl halide added with gentle heating? a3_yes->q4 sol3 Activate Mg with a crystal of I₂ or a few drops of 1,2-dibromoethane. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end sol4 Add a small portion of the halide and warm gently to initiate. a4_no->sol4 sol4->end

Caption: Troubleshooting guide for initiating Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of an S(_N)2 reaction with this compound?

A1: An S(_N)2 reaction proceeds with a backside attack by the nucleophile, leading to an inversion of the stereocenter if the reaction occurs at the chiral center. However, in this compound, the bromine is on a primary carbon (C1), which is not the chiral center (C2). Therefore, the S(_N)2 reaction at C1 does not affect the configuration of the C2 stereocenter. The product will retain the (R) configuration at C2. For example, the reaction with sodium azide (B81097) (NaN(_3)) would yield (R)-1-azido-2-methylbutane.

Q2: Can this compound undergo S(_N)1 reactions?

A2: As a primary alkyl halide, this compound is not expected to readily undergo S(_N)1 reactions because the formation of a primary carbocation is energetically unfavorable. S(_N)1 reactions are much more common for tertiary and, to a lesser extent, secondary alkyl halides. Forcing conditions that might favor an S(_N)1 pathway (e.g., a polar protic solvent and a very weak nucleophile)

Effect of solvent polarity on the reactivity of (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactivity of (R)-1-Bromo-2-methylbutane

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the effect of solvent polarity on its reactivity in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the reaction mechanism of this compound?

A1: The choice of solvent is the most critical factor in determining whether the reaction proceeds via an SN1 or SN2 pathway. This compound is a primary alkyl halide, which would typically favor an SN2 reaction. However, it is sterically hindered by the adjacent isopropyl group, which can slow the SN2 rate and allow a competing SN1 mechanism, especially under favorable solvent conditions.

Q2: Which type of solvent favors the SN2 pathway for this compound?

A2: Polar aprotic solvents, such as acetone (B3395972), DMSO, or DMF, are best for promoting the SN2 pathway.[1][2][3] These solvents can dissolve ionic nucleophiles but do not solvate the anion (the nucleophile) extensively.[2] This leaves the nucleophile "naked" and highly reactive, facilitating the single-step, bimolecular attack characteristic of an SN2 reaction.[2][3]

Q3: Which type of solvent favors the SN1 pathway?

A3: Polar protic solvents, like water, ethanol (B145695), and methanol, favor the SN1 pathway.[1][4][5] These solvents excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[1][4] This stabilization lowers the activation energy for the rate-determining first step of the SN1 mechanism—the formation of the carbocation.[6]

Q4: What is the expected stereochemical outcome for reactions of this compound?

A4: The stereochemistry depends entirely on the dominant reaction mechanism.

  • SN2 Pathway: This mechanism involves a backside attack by the nucleophile, resulting in a single product with an inversion of configuration at the stereocenter.[7][8]

  • SN1 Pathway: This pathway proceeds through a planar carbocation intermediate.[6] The nucleophile can attack from either face, leading to a mixture of retention and inversion products, often described as racemization.[6][7][9]

Q5: Is carbocation rearrangement a concern with this compound in SN1 conditions?

A5: Yes. The initial primary carbocation that would form is unstable. It is highly likely to undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement will lead to a different constitutional isomer as the final product. Therefore, when running reactions in polar protic solvents that favor the SN1 pathway, expect rearranged products.

Troubleshooting Guide

Q: My reaction is proceeding much slower than expected. What are the possible causes?

A: Several factors could be responsible for a slow reaction rate:

  • Incorrect Solvent Choice: Attempting an SN2 reaction in a polar protic solvent will significantly slow the rate because the solvent "cages" and deactivates the nucleophile.[2] Conversely, running an SN1 reaction in a polar aprotic solvent is slow because the solvent cannot adequately stabilize the carbocation intermediate.

  • Weak Nucleophile (for SN2): SN2 reactions require a strong nucleophile.[1][10] If you are using a weak nucleophile (e.g., water, alcohol), the reaction will be slow.

  • Low Temperature: Nucleophilic substitution reactions, like most reactions, are temperature-dependent. If the rate is slow at room temperature, gentle heating may be required, especially for SN2 reactions involving sterically hindered substrates.[11][12]

Q: I am observing a mixture of products, including a rearranged isomer. Why is this happening?

A: The formation of multiple products, including a rearranged one, is a strong indicator that the reaction is proceeding, at least in part, through an SN1 mechanism.

  • Competing Mechanisms: The conditions (e.g., solvent, nucleophile strength) may be intermediate, allowing both SN1 and SN2 pathways to occur simultaneously.

  • Carbocation Rearrangement: The observation of a rearranged product confirms the formation of a carbocation intermediate (SN1 pathway), which then undergoes a hydride shift to a more stable configuration before the nucleophile attacks.

Q: The optical purity of my product is lower than expected. What went wrong?

A: A loss of optical purity suggests that an SN1 mechanism is competing with the desired SN2 pathway. While a pure SN2 reaction gives 100% inversion, any contribution from an SN1 pathway will lead to racemization, thus lowering the overall enantiomeric excess of the product.[6][9] To favor the SN2 pathway and maintain stereochemical integrity, ensure you are using a polar aprotic solvent and a strong nucleophile.

Data Presentation

Table 1: Effect of Solvent Polarity on Reaction Rate and Mechanism

SolventSolvent TypeDielectric Constant (ε)Predominant MechanismRelative Rate (SN2)Relative Rate (SN1)
HexaneNonpolar1.9Very Slow<<1<<1
AcetonePolar Aprotic21SN2~500~1
DMFPolar Aprotic37SN2~2800~1
EthanolPolar Protic24SN1 / Slow SN21~100
WaterPolar Protic80SN1<1~10,000

Note: Relative rates are illustrative, based on general principles for primary/secondary alkyl halides, and show the strong influence of the solvent.

Table 2: Expected Product Distribution for this compound

SolventNucleophileExpected ProductsStereochemistry
AcetoneNaI(R)-1-Iodo-2-methylbutaneInversion (SN2)
Ethanol(Solvolysis)2-Ethoxy-2-methylbutane (rearranged), 1-Ethoxy-2-methylbutaneRacemization (SN1)
Water(Solvolysis)2-Methyl-2-butanol (rearranged), 2-Methyl-1-butanolRacemization (SN1)

Experimental Protocols

Protocol: Determining the Effect of Solvent on Reactivity via Precipitate Formation

This protocol uses the formation of an insoluble salt precipitate to qualitatively assess the reaction rate.

Objective: To observe the relative reactivity of this compound under SN1 and SN2 favoring conditions.

Materials:

  • This compound

  • Test tubes and rack

  • 15% Sodium Iodide (NaI) in Acetone (for SN2)[11][13]

  • 1% Silver Nitrate (AgNO₃) in Ethanol (for SN1)[11][13]

  • Water bath

  • Pipettes

  • Stopwatch

Procedure:

Part A: SN2 Conditions

  • Label a clean, dry test tube "SN2".

  • Add 2 mL of the 15% NaI in acetone solution to the test tube.

  • Add 4-5 drops of this compound to the solution.

  • Start the stopwatch immediately. Mix the contents by gently shaking.

  • Observe the test tube for the formation of a white precipitate (NaBr). Record the time it takes for the solution to become cloudy or for a precipitate to appear.[13]

  • If no reaction is observed after 10 minutes at room temperature, place the test tube in a 50°C water bath and continue to observe for another 10-15 minutes.[12]

Part B: SN1 Conditions

  • Label a clean, dry test tube "SN1".

  • Add 2 mL of the 1% AgNO₃ in ethanol solution to the test tube.

  • Add 4-5 drops of this compound to the solution.

  • Start the stopwatch immediately. Mix the contents by gently shaking.

  • Observe the test tube for the formation of a precipitate (AgBr). Record the time required for a precipitate to form.[13]

  • If no reaction is observed after 10 minutes, check for any changes. Due to the potential for a slow reaction, allow it to stand and observe periodically. Heating is generally not required for substrates that can form a stable (rearranged) carbocation.

Expected Observations: The SN2 reaction with NaI in acetone may be slow due to steric hindrance but should produce a precipitate, especially upon heating. The SN1 reaction in ethanol may also be slow but will likely result in the formation of a precipitate as the stable tertiary carbocation is formed via rearrangement.

Visualizations

SN2_Pathway reactant This compound transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Backside Attack nucleophile Nu⁻ nucleophile->transition_state product Product (Inversion of Stereochemistry) transition_state->product Concerted Step solvent Polar Aprotic Solvent (e.g., Acetone) solvent->transition_state Favors

Caption: SN2 reaction pathway for this compound.

SN1_Pathway reactant This compound carbocation1 Primary Carbocation (Unstable) reactant->carbocation1 Step 1: Slow Loss of Br⁻ carbocation2 Tertiary Carbocation (Stable) carbocation1->carbocation2 Hydride Shift (Rearrangement) product Racemized Products (Rearranged) carbocation2->product Step 2: Fast Nucleophilic Attack nucleophile Nu⁻ nucleophile->product solvent Polar Protic Solvent (e.g., Ethanol) solvent->carbocation1 Stabilizes solvent->carbocation2 Stabilizes Experimental_Workflow start Start: this compound decision Choose Solvent start->decision sn2_path Add NaI in Acetone decision->sn2_path Polar Aprotic sn1_path Add AgNO₃ in Ethanol decision->sn1_path Polar Protic observe_sn2 Monitor for NaBr Precipitate (SN2 Reaction) sn2_path->observe_sn2 observe_sn1 Monitor for AgBr Precipitate (SN1 Reaction) sn1_path->observe_sn1 analyze Analyze Rate & Products observe_sn2->analyze observe_sn1->analyze

References

Technical Support Center: Stereoselective Reactions with (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing temperature control to enhance stereoselectivity in reactions involving (R)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the stereoselectivity of a reaction with this compound?

A1: Temperature is a critical parameter in controlling the stereoselectivity of nucleophilic substitution reactions. Generally, lower reaction temperatures favor higher stereoselectivity.[1] This is because at lower temperatures, the kinetic energy of the reactants is reduced, which can amplify the small energy differences between the transition states leading to different stereoisomers. For SN2 reactions, which are common with primary alkyl halides like this compound, a lower temperature helps to ensure that the reaction proceeds via the lowest energy transition state, leading to a higher enantiomeric excess (ee) of the desired product. In some cases, ee increases for lower-temperature reaction conditions.[2]

Q2: What is the expected stereochemical outcome for an SN2 reaction with this compound?

A2: SN2 reactions are stereospecific and proceed with an inversion of configuration at the chiral center.[3][4] This is due to the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide).[3] Therefore, if you start with this compound, the resulting product from a pure SN2 reaction will have the (S) configuration.

Q3: Can temperature changes favor side reactions?

A3: Yes. Higher temperatures tend to favor elimination reactions (E2) over substitution reactions (SN2).[5] This is because elimination reactions generally have a higher activation energy and benefit more from increased thermal energy. If you observe a significant amount of alkene byproduct, reducing the reaction temperature is a recommended troubleshooting step.

Q4: Why is my reaction resulting in a low enantiomeric excess (ee)?

A4: A low enantiomeric excess can result from several factors. If the reaction temperature is too high, it may not provide enough energy discrimination between the stereoisomeric transition states. Another possibility is a competing SN1 reaction pathway, which proceeds through a planar carbocation intermediate and leads to racemization. However, for a primary alkyl halide like this compound, an SN1 pathway is generally disfavored. Contamination of the starting material or racemization during workup could also be contributing factors.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (ee) Reaction temperature is too high.Decrease the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and stereoselectivity.
Competing SN1 reaction.Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 pathway. Ensure a high concentration of a strong nucleophile.
Racemization of the starting material or product.Check the enantiomeric purity of your starting this compound. Avoid harsh workup conditions (e.g., strong acid or base, high temperatures) that could cause racemization.
Significant amount of alkene byproduct E2 elimination is competing with the SN2 reaction.Lower the reaction temperature.[5] Use a less sterically hindered, non-basic nucleophile if possible.
Slow or incomplete reaction Reaction temperature is too low.While lower temperatures enhance stereoselectivity, they also decrease the reaction rate. Gradually increase the temperature to find a compromise or extend the reaction time. Ensure proper mixing.
Poor nucleophile or leaving group.Confirm the quality and reactivity of your nucleophile. While bromide is a good leaving group, for very unreactive systems, consider converting it to an even better leaving group (e.g., tosylate), though this adds synthetic steps.

Data Presentation

The following table presents hypothetical data for the SN2 reaction of this compound with sodium azide (B81097) (NaN₃) at various temperatures. This data illustrates the general trend of increasing enantiomeric excess with decreasing temperature.

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) of (S)-1-azido-2-methylbutane (%)
5029585
25 (Room Temp)69292
0188897
-204885>99

Note: This data is illustrative and intended to demonstrate the expected trend. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Temperature-Controlled SN2 Reaction of this compound with Sodium Azide

This protocol describes a general procedure for the nucleophilic substitution of this compound with sodium azide to yield (S)-1-azido-2-methylbutane under controlled temperature conditions.

Materials:

  • This compound (ensure high enantiomeric purity)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Low-temperature bath (e.g., ice-water, dry ice/acetone)

  • Thermometer or temperature probe

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add sodium azide (1.2 equivalents) and anhydrous DMF.

  • Temperature Equilibration: Cool the stirred suspension to the desired temperature (e.g., 0 °C) using a low-temperature bath.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the cooled suspension via syringe.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield and characterize the product by NMR and IR spectroscopy. Determine the enantiomeric excess of the (S)-1-azido-2-methylbutane product using chiral HPLC or chiral GC.

Visualizations

experimental_workflow Experimental Workflow for Temperature-Controlled SN2 Reaction setup Reaction Setup (Dry flask, N2 atmosphere) reagents Add NaN3 and DMF setup->reagents cooling Cool to Target Temperature (e.g., 0°C) reagents->cooling substrate Add this compound cooling->substrate reaction Stir at Target Temperature (Monitor by TLC/GC) substrate->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, NMR, Chiral HPLC/GC) purification->analysis

Caption: Experimental workflow for the temperature-controlled SN2 reaction.

temp_stereoselectivity_relationship Influence of Temperature on Stereochemical Outcome cluster_temp Reaction Temperature cluster_pathway Reaction Pathway cluster_outcome Stereochemical Outcome high_temp High Temperature e2_path E2 Elimination Favored high_temp->e2_path Increases rate of low_ee Low Enantiomeric Excess (ee) high_temp->low_ee Reduces selectivity low_temp Low Temperature sn2_path SN2 Substitution Favored low_temp->sn2_path Favors high_ee High Enantiomeric Excess (ee) low_temp->high_ee Enhances selectivity alkene Alkene Byproduct e2_path->alkene sn2_path->high_ee sn2_path->low_ee if temp not optimal

Caption: Logical relationship between temperature and stereoselectivity.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving (R)-1-bromo-2-methylbutane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My SN2 reaction with this compound is extremely slow or not proceeding to completion.

Question: I am attempting a nucleophilic substitution (SN2) reaction with this compound, but I am observing very low conversion even after extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

Low conversion rates in SN2 reactions with this compound are a common issue primarily due to the steric hindrance of the substrate. Although it is a primary alkyl halide, the methyl group on the beta-carbon (C2) significantly hinders the backside attack of the nucleophile on the carbon bearing the bromine (C1).[1][2][3] This steric congestion raises the activation energy of the SN2 transition state, slowing down the reaction.[1][2]

Troubleshooting Steps:

  • Optimize Your Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are highly recommended as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[4][5]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), Acetone.

    • Solvents to Avoid: Polar protic solvents like water, methanol, and ethanol (B145695) will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1][5]

  • Increase Nucleophile Concentration and Strength: A higher concentration of a strong nucleophile can help increase the reaction rate. Ensure your nucleophile is sufficiently potent for this sterically hindered substrate.

    • Good Nucleophiles (Weak Bases): I⁻, Br⁻, N₃⁻, CN⁻, RS⁻. These are excellent choices as they are strong nucleophiles but weak bases, minimizing the competing elimination reaction.

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the high activation barrier. However, be cautious, as higher temperatures can also favor the competing E2 elimination reaction.[6][7][8] A modest increase in temperature should be the first approach.

  • Extend the Reaction Time: Due to the steric hindrance, these reactions may simply require longer times to reach completion. Monitor the reaction progress by TLC or GC-MS over an extended period (e.g., 24-48 hours).

Data Presentation: Solvent Effects on SN2 Reactions
Solvent TypeExamplesEffect on SN2 Rate for this compoundRationale
Polar Aprotic DMF, DMSO, AcetoneFavors SN2 Solvates the cation, leaving a more reactive "naked" nucleophile.[4][9]
Polar Protic Water, Ethanol, MethanolHinders SN2 Solvates and deactivates the nucleophile through hydrogen bonding.[1][5]
Non-Polar Hexane, TolueneGenerally Poor Reactants, especially ionic nucleophiles, often have poor solubility.
Issue 2: I am observing a significant amount of an alkene byproduct in my substitution reaction.

Question: I am trying to perform a substitution reaction on this compound, but my product is contaminated with a significant amount of an alkene. What is happening and how can I favor the substitution product?

Answer:

The formation of an alkene byproduct is due to a competing E2 (bimolecular elimination) reaction. This is a common side reaction when using a strong base as a nucleophile, especially with sterically hindered substrates like this compound.[10] The base abstracts a proton from the beta-carbon, leading to the formation of a double bond and elimination of the bromide.

Troubleshooting Steps:

  • Choice of Nucleophile/Base: This is the most critical factor. To favor substitution over elimination, use a strong nucleophile that is a weak base.[11][12]

    • To Favor SN2: Use nucleophiles like NaN₃, NaCN, NaI, or NaSR.

    • To Favor E2: Strong, bulky bases like potassium tert-butoxide (t-BuOK) will almost exclusively give the elimination product. Strong, non-bulky bases like sodium ethoxide (NaOEt) will give a mixture of SN2 and E2 products.[10][13][14]

  • Control the Temperature: Higher temperatures favor elimination over substitution because elimination reactions generally have a higher activation energy and result in an increase in entropy.[6][7][8] Running the reaction at a lower temperature (e.g., room temperature or below) will favor the SN2 pathway.

  • Solvent Selection: While polar aprotic solvents are generally good for SN2 reactions, polar protic solvents can favor elimination, especially when used with a strong base.[15]

Data Presentation: Favoring SN2 vs. E2 Pathways
FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Nucleophile/Base Strong nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperatures (e.g., 0-25 °C)Higher temperatures (e.g., >50 °C)
Solvent Polar aprotic (e.g., DMSO, DMF)Can be favored in polar protic solvents with a strong base
Issue 3: I am having trouble forming the Grignard reagent from this compound.

Question: My attempt to form a Grignard reagent from this compound is failing to initiate, or I am getting very low yields of the desired product in subsequent reactions. What could be the problem?

Answer:

The formation of Grignard reagents can be challenging. The primary issues are typically the activation of the magnesium metal and the stringent need for anhydrous (dry) conditions.[16] The presence of even trace amounts of water will quench the Grignard reagent as it is a very strong base.[17] Additionally, a common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[16][18]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The ether solvent (THF or diethyl ether) must be anhydrous.[16]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.

    • Methods of Activation:

      • Crushing the magnesium turnings with a glass rod in the flask to expose a fresh surface.[17]

      • Adding a small crystal of iodine. The disappearance of the purple color indicates activation.[17][18]

      • Adding a few drops of 1,2-dibromoethane.

  • Control the Addition of the Alkyl Halide: Add the this compound solution dropwise to the activated magnesium. A slow addition helps to control the exothermic reaction and minimizes the Wurtz coupling side reaction by keeping the concentration of the alkyl halide low.[18]

  • Stereochemical Considerations: The formation of a Grignard reagent from a chiral alkyl halide can proceed with some degree of racemization.[4] This is because the reaction can involve radical intermediates which may not be configurationally stable. If the stereochemical purity of the Grignard reagent is critical, it is important to be aware of this potential loss of enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for an SN2 Reaction with this compound and Sodium Cyanide

This protocol aims to maximize the yield of the SN2 product while minimizing the E2 byproduct.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the alkyl halide.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction may be slow and could require 24-48 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Formation of the Grignard Reagent from this compound

This protocol includes steps for magnesium activation and maintaining anhydrous conditions.

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.5 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine disappears. Allow the flask to cool to room temperature under nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the ether. If it does not start, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature. The resulting grayish solution of the Grignard reagent is now ready for use in subsequent reactions.

Mandatory Visualizations

TroubleshootingWorkflow start Low Conversion Rate Observed q1 Is it an SN2 Reaction? start->q1 q2 Is it a Grignard Formation? start->q2 sn2_cause1 Cause: Steric Hindrance q1->sn2_cause1 Yes sn2_cause2 Cause: E2 Competition q1->sn2_cause2 Yes, with alkene byproduct grignard_cause1 Cause: Reaction Not Initiating q2->grignard_cause1 Yes grignard_cause2 Cause: Low Yield / Side Products q2->grignard_cause2 Yes sol_sn2_1 Solution: - Use Polar Aprotic Solvent (DMF, DMSO) - Increase Nucleophile Concentration - Gently Increase Temperature - Extend Reaction Time sn2_cause1->sol_sn2_1 sol_sn2_2 Solution: - Use Strong Nucleophile/Weak Base (N3-, CN-) - Lower Reaction Temperature - Avoid Bulky Bases sn2_cause2->sol_sn2_2 sol_grignard_1 Solution: - Ensure Anhydrous Conditions - Activate Mg (Iodine, Crushing) - Flame-dry Glassware grignard_cause1->sol_grignard_1 sol_grignard_2 Solution: - Slow, Dropwise Addition of Halide - Maintain Inert Atmosphere - Check for Wurtz Coupling grignard_cause2->sol_grignard_2

Caption: Troubleshooting workflow for low conversion rates.

SN2_vs_E2 sub This compound sn2 SN2 Pathway (Substitution) e2 E2 Pathway (Elimination) reagent Nucleophile / Base reagent->sn2 Strong Nucleophile Weak Base (e.g., CN⁻) Low Temperature reagent->e2 Strong, Bulky Base (e.g., t-BuOK⁻) High Temperature prod_sn2 Substitution Product sn2->prod_sn2 prod_e2 Elimination Product (Alkene) e2->prod_e2

Caption: Competing SN2 and E2 reaction pathways.

References

Validation & Comparative

Comparing the reactivity of (R)-1-Bromo-2-methylbutane and (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the enantiomers (R)-1-Bromo-2-methylbutane and (S)-1-Bromo-2-methylbutane. As chiral molecules, these compounds serve as valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Understanding their stereospecific reactivity is crucial for controlling the stereochemical outcome of a reaction.

Introduction to Enantiomers and Reactivity

This compound and (S)-1-Bromo-2-methylbutane are non-superimposable mirror images of each other, known as enantiomers. They share identical physical properties such as boiling point, density, and refractive index. Their fundamental difference lies in their interaction with plane-polarized light (optical activity) and their reactivity towards other chiral entities.

While their reactivity with achiral reagents is identical, their reaction rates can differ significantly when reacting with chiral reagents, leading to different product distributions. This is because the interaction between two chiral molecules creates diastereomeric transition states, which have different energy levels.

Reactivity with Achiral Nucleophiles: The SN2 Mechanism

Both (R)- and (S)-1-Bromo-2-methylbutane are primary alkyl halides and readily undergo bimolecular nucleophilic substitution (SN2) reactions.[2] A key characteristic of the SN2 mechanism is the "backside attack" of the nucleophile on the carbon atom bearing the leaving group (bromine). This concerted, single-step process leads to an inversion of stereochemistry at the reaction center.[3]

However, the chiral center in 1-bromo-2-methylbutane (B81432) is at the second carbon (C2), not the carbon undergoing substitution (C1). Therefore, the SN2 reaction at C1 does not affect the stereochemistry at C2.[4][5][6] When an achiral nucleophile is used, the (R) and (S) enantiomers will react at the exact same rate because the transition states are enantiomeric and thus have the same energy.

For example, the reaction of this compound with an achiral nucleophile like hydroxide (B78521) (OH⁻) will yield (R)-2-methyl-1-butanol, and the reaction of the (S) enantiomer will yield (S)-2-methyl-1-butanol.

Figure 1. SN2 reaction with an achiral nucleophile.

Reactivity with Chiral Nucleophiles: Kinetic Resolution

When a chiral, enantiomerically pure nucleophile is introduced, the reaction rates for (R)- and (S)-1-Bromo-2-methylbutane will differ. This is because the nucleophile will interact with each enantiomer to form two different diastereomeric transition states. Diastereomers have different physical properties, including different energies. The transition state with the lower energy will have a lower activation energy, and therefore, the reaction will proceed at a faster rate.

This principle is the basis for kinetic resolution , a method for separating a racemic mixture. The faster-reacting enantiomer is consumed to form a product, leaving behind an excess of the slower-reacting enantiomer.

Diastereomeric_Transition_States Energy Profile for Reaction with a Chiral Nucleophile Reactants Racemic (R/S)-1-Bromo-2-methylbutane + (S)-Nucleophile TS_R Transition State [(R)-Substrate + (S)-Nucleophile]‡ (Diastereomer 1) Reactants->TS_R ΔG‡(R-S) (Higher Energy) TS_S Transition State [(S)-Substrate + (S)-Nucleophile]‡ (Diastereomer 2) Reactants->TS_S ΔG‡(S-S) (Lower Energy) Product_R Product from (R)-Substrate TS_R->Product_R k_slow Product_S Product from (S)-Substrate TS_S->Product_S k_fast

Figure 2. Diastereomeric transition states with a chiral nucleophile.

Quantitative Data Comparison

PropertyThis compound(S)-1-Bromo-2-methylbutaneJustification
Molecular Formula C₅H₁₁BrC₅H₁₁BrIsomers
Molecular Weight 151.04 g/mol [7]151.04 g/mol [7]Isomers
Boiling Point ~121-122 °C~121-122 °CEnantiomers have identical physical properties.
Density ~1.223 g/mL at 25 °C~1.223 g/mL at 25 °CEnantiomers have identical physical properties.
Optical Rotation Levorotatory (-) or Dextrorotatory (+)Equal and opposite to the (R) enantiomerEnantiomers rotate plane-polarized light in opposite directions.
Reactivity with Achiral Nucleophiles Identical rateIdentical rateEnantiomeric transition states have equal energy.
Reactivity with Chiral Nucleophiles Different rate (k_R)Different rate (k_S)Diastereomeric transition states have different energies.

Experimental Protocols

Polarimetry for Enantiomeric Identification

Objective: To measure the specific rotation of (R)- and (S)-1-Bromo-2-methylbutane to confirm their stereochemical identity.

Methodology:

  • Solution Preparation: Prepare a solution of known concentration (c, in g/mL) of the enantiomerically pure sample in a suitable achiral solvent (e.g., ethanol).

  • Polarimeter Setup: Calibrate the polarimeter with a blank solvent cell.

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution.

  • Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (c × l)

  • Comparison: The (R) and (S) enantiomers should have specific rotations of equal magnitude but opposite signs.

Kinetic Analysis of SN2 Reaction by Gas Chromatography (GC)

Objective: To compare the reaction rates of (R)- and (S)-1-Bromo-2-methylbutane with a chiral nucleophile.

Methodology:

  • Reaction Setup: In separate reaction vessels, mix a known concentration of this compound and (S)-1-Bromo-2-methylbutane with an equimolar amount of a chiral nucleophile (e.g., an enantiomerically pure amine or alkoxide) in a suitable solvent at a constant temperature.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a large volume of cold solvent or a reagent that neutralizes the nucleophile.

  • GC Analysis: Inject the quenched sample into a gas chromatograph equipped with a chiral column capable of separating the enantiomers of the starting material and the diastereomers of the product.

  • Data Analysis: Determine the concentration of the remaining starting material in each aliquot by integrating the corresponding peak area. Plot the concentration of the starting material versus time for both the (R) and (S) reactions.

  • Rate Determination: The slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis Prep_R Prepare (R)-Substrate + Chiral Nucleophile React_R Run Reaction R at constant T Prep_R->React_R Prep_S Prepare (S)-Substrate + Chiral Nucleophile React_S Run Reaction S at constant T Prep_S->React_S Sample_R Take Aliquots at time intervals React_R->Sample_R Sample_S Take Aliquots at time intervals React_S->Sample_S Quench_R Quench Reaction Sample_R->Quench_R Quench_S Quench Reaction Sample_S->Quench_S GC_Analysis Analyze via Chiral GC Quench_R->GC_Analysis Quench_S->GC_Analysis Plotting Plot [Substrate] vs. Time GC_Analysis->Plotting Rate_Comparison Compare Slopes (k_R vs. k_S) Plotting->Rate_Comparison

Figure 3. Workflow for comparative kinetic analysis.

Conclusion

References

Navigating Stereochemistry: A Guide to Enantiomeric Excess Determination for Products of (R)-1-Bromo-2-methylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Stereochemical Outcomes and Analytical Methodologies.

(R)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis. Its utility lies in its ability to introduce a specific stereocenter into a target molecule. However, the stereochemical integrity of the products derived from this starting material is highly dependent on the reaction mechanism employed. This guide provides a comparative overview of two common reaction pathways—bimolecular nucleophilic substitution (Sₙ2) and Grignard reagent formation—and details the analytical methods required to determine the enantiomeric excess (ee) of the resulting products. Understanding these pathways and their analytical validation is critical for applications in pharmaceutical development and fine chemical synthesis, where enantiomeric purity is paramount.

Comparison of Reaction Stereochemical Outcomes

The stereochemical fate of the chiral center in this compound differs significantly between Sₙ2 and Grignard reactions. The following table summarizes the expected outcomes and provides representative data for the determination of enantiomeric excess.

Reaction ParameterScenario A: Sₙ2 SubstitutionScenario B: Grignard Reaction
Reaction This compound + NaN₃ → (R)-1-Azido-2-methylbutane1. This compound + Mg → (R)-2-Methylbutylmagnesium bromide2. Grignard Reagent + Benzaldehyde (B42025) → (R)-2-Methyl-1-phenylbutan-1-ol
Product (R)-1-Azido-2-methylbutane(R)-2-Methyl-1-phenylbutan-1-ol
Expected Stereochemical Outcome High retention of configuration at the C2 chiral center.Partial racemization is possible during Grignard formation; overall high retention is achievable under controlled conditions.
Reported Enantiomeric Excess (ee) >99% ee~90-95% ee
Primary Analytical Method Chiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation Gas Chromatograph with Flame Ionization Detector (FID)HPLC system with UV Detector
Chiral Stationary Phase Cyclodextrin-based capillary column (e.g., β-DEX™)Polysaccharide-based column (e.g., Chiralcel® OD-H)

Experimental Workflows and Logical Relationships

The general workflow for synthesizing a product from this compound and subsequently determining its enantiomeric purity involves a two-stage process: chemical reaction followed by chiral analysis. The choice of analytical technique is dictated by the physicochemical properties of the product, such as volatility and the presence of a chromophore.

G General Workflow for Synthesis and ee Determination cluster_0 Synthesis Stage cluster_1 Analysis Stage start This compound reaction Chemical Reaction (Sₙ2 or Grignard) start->reaction reagent Reaction Partner (e.g., Nucleophile, Mg) reagent->reaction product Crude Product reaction->product purification Purification (e.g., Distillation, Chromatography) product->purification pure_product Purified Product purification->pure_product analysis Chiral Analysis Method (GC or HPLC) pure_product->analysis Sample Injection separation Separation of Enantiomers analysis->separation detection Detection & Quantification separation->detection ee_calc Enantiomeric Excess (ee) Calculation detection->ee_calc

Caption: Workflow from chiral reactant to enantiomeric excess determination.

Detailed Experimental Protocols

Scenario A: Sₙ2 Synthesis of (R)-1-Azido-2-methylbutane

Reaction Protocol: This procedure follows a typical Sₙ2 pathway, where the stereochemical integrity of the chiral center is expected to be maintained.

  • Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The flask is charged with sodium azide (B81097) (NaN₃, 3.25 g, 50 mmol) and 25 mL of dimethylformamide (DMF).

  • Addition of Alkyl Halide: this compound (3.02 g, 20 mmol, >99% ee) is added to the stirred suspension.

  • Reaction: The mixture is heated to 60 °C and stirred for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into 100 mL of water and extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield (R)-1-Azido-2-methylbutane as a colorless liquid.

Enantiomeric Excess Determination by Chiral Gas Chromatography (GC):

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a Chiraldex B-PM (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Sample Preparation: A dilute solution of the purified (R)-1-Azido-2-methylbutane is prepared in hexane (B92381) (~1 mg/mL).

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. The product is expected to show an ee of >99%.

Scenario B: Grignard Synthesis of (R)-2-Methyl-1-phenylbutan-1-ol

Reaction Protocol: This two-step procedure involves the formation of a Grignard reagent, where some racemization can occur, followed by nucleophilic addition to an aldehyde.

  • Grignard Reagent Formation:

    • Setup: A 250 mL three-necked flask, flame-dried under an inert atmosphere (N₂ or Ar), is fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer.

    • Magnesium turnings (0.73 g, 30 mmol) and a small crystal of iodine are placed in the flask.

    • A solution of this compound (3.02 g, 20 mmol, >99% ee) in 20 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Benzaldehyde:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of freshly distilled benzaldehyde (1.91 g, 18 mmol) in 15 mL of anhydrous diethyl ether is added dropwise over 30 minutes.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield (R)-2-Methyl-1-phenylbutan-1-ol.

Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column, such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).

  • Sample Preparation: A solution of the purified product is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Hexane / Isopropanol (98:2, v/v).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the enantiomers. Under these conditions, a high degree of stereochemical retention is expected, leading to an ee of approximately 90-95%.

Logical Pathway for Method Selection

The decision between using Chiral GC and Chiral HPLC for ee determination is primarily based on the analyte's properties.

A Comparative Guide to Chiral HPLC Analysis of Compounds Derived from (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmaceutical development and organic synthesis, the enantiomeric purity of a compound is a critical quality attribute. When using chiral building blocks like (R)-1-Bromo-2-methylbutane, it is imperative to have robust analytical methods to separate and quantify the resulting enantiomers or diastereomers. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.

This guide provides a comparative overview of chiral HPLC methods applicable to compounds synthesized from this compound, which possess the core (R)-2-methylbutyl moiety. We present experimental data on the performance of various polysaccharide-based columns and discuss alternative analytical approaches, offering a framework for effective method development.

Performance Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for resolving a wide range of chiral compounds and are considered a primary screening choice.[1][2] The selection of the optimal CSP is often an empirical process, but screening a set of columns with different polysaccharide derivatives can maximize the chances of achieving separation.[3][4]

The following table summarizes the performance of five common polysaccharide-based CSPs for the separation of representative amide compounds, a common functional group in molecules derived from alkyl halides. The data is adapted from a comprehensive study and illustrates the variable success of different columns for structurally related analytes.[5] While the original study utilized Supercritical Fluid Chromatography (SFC), the columns and chiral selectors are identical to those used in HPLC, and the observed selectivities are highly relevant for HPLC method development.

Table 1: Comparison of Chiral Stationary Phase Performance for Representative Amides [5]

Analyte Structure (Racemic Amide)Chiralcel OD-HChiralcel OJ-HChiralpak AD-HChiralpak AS-HChiralpak IC
N-benzyl-2-phenylpropanamideBaseline (Rs > 1.5)No SeparationPartialPartialBaseline (Rs > 1.5)
N-(4-methylbenzyl)-2-phenylpropanamideBaseline (Rs > 1.5)No SeparationPartialNo SeparationBaseline (Rs > 1.5)
N-(2-methoxybenzyl)-2-phenylpropanamideBaseline (Rs > 1.5)No SeparationNo SeparationNo SeparationBaseline (Rs > 1.5)
N-benzyl-2-phenylbutanamideBaseline (Rs > 1.5)No SeparationPartialNo SeparationBaseline (Rs > 1.5)
N-benzyl-2-(4-methoxyphenyl)propanamidePartialNo SeparationNo SeparationNo SeparationBaseline (Rs > 1.5)
N-allyl-2-phenylpropanamideBaseline (Rs > 1.5)No SeparationPartialNo SeparationBaseline (Rs > 1.5)
N-butyl-2-phenylpropanamideBaseline (Rs > 1.5)No SeparationPartialNo SeparationPartial
N-isobutyl-2-phenylpropanamideBaseline (Rs > 1.5)No SeparationPartialNo SeparationPartial
2-Phenyl-N-propylpropanamideBaseline (Rs > 1.5)No SeparationPartialNo SeparationNo Separation
Success Rate 8/9 (89%) 0/9 (0%) 6/9 (67%) 0/9 (0%) 6/9 (67%)

Data adapted from a study on analogous amide compounds. "Baseline" indicates successful separation with resolution (Rs) > 1.5. "Partial" indicates some separation but Rs < 1.5.[5]

As the data illustrates, Chiralcel OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC showed the highest success rates for this class of compounds, achieving baseline separation for the majority of the analytes.[5] This highlights the importance of screening multiple columns during method development.

Experimental Protocols and Method Development

A systematic approach to method development is crucial for achieving optimal chiral separations. This typically involves screening a selection of CSPs with a set of standard mobile phases.

General Experimental Protocol for Chiral HPLC Screening

This protocol outlines a typical starting point for analyzing neutral or basic compounds derived from this compound.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is required.[6]

  • Chiral Columns (Screening Set):

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm[5]

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[5]

    • Chiralpak® IC, 250 x 4.6 mm, 5 µm[5]

  • Sample Preparation: Dissolve the analyte in the mobile phase or a weaker solvent to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale & Notes
Mobile Phases (Normal Phase) A: n-Hexane/Isopropanol (90:10, v/v) B: n-Hexane/Ethanol (90:10, v/v)Hexane/alcohol mixtures are the standard starting point for normal-phase chiral chromatography.[7][8] Ethanol can offer different selectivity compared to isopropanol.[9]
Additive (for basic compounds) Add 0.1% Diethylamine (DEA) to the mobile phase.For basic analytes like amines, an additive is necessary to improve peak shape and prevent deleterious interactions with the silica (B1680970) surface.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.[10]
Column Temperature 25 °CTemperature can affect selectivity; it is crucial to control it with a column oven.[8]
Detection UV at 220 nm or 254 nm, or as per analyte's chromophore.
Injection Volume 5-10 µL
  • Data Analysis: Evaluate chromatograms for resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation, which is generally desired for accurate quantification.[6]

Alternative Separation Strategies

If direct separation on a CSP is unsuccessful, or if a suitable CSP is unavailable, other techniques can be employed:

  • Indirect Method (Derivatization): The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[1][6] This approach, however, requires an available functional group on the analyte and a pure chiral derivatizing agent.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster separations and uses the same polysaccharide-based CSPs. It uses compressed CO2 as the main mobile phase, mixed with an alcohol co-solvent.[4][5]

Visualizing the Workflow and Logic

Effective method development follows a logical progression. The following diagrams illustrate the typical experimental workflow and the decision-making process for optimizing a chiral separation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization Sample Prepare Sample (0.5-1.0 mg/mL in mobile phase) System System Preparation (Flush with compatible solvent) Screen Screen CSPs (e.g., OD-H, AD-H, IC) with Mobile Phases A & B System->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Baseline Separation (Rs > 1.5) Method Complete Eval->Success Yes Optimize Optimize Conditions (Adjust % alcohol, additive, flow rate, temperature) Eval->Optimize Partial Separation Failure Try Alternative Strategy (e.g., Polar Organic Mode, SFC, Indirect Method) Eval->Failure No Separation Optimize->Screen

Caption: A typical workflow for chiral HPLC method development.

G start Analyte Synthesized from This compound func_group What are the functional groups? start->func_group amine_node Primary/Secondary Amine or other basic site func_group->amine_node Basic neutral_node Neutral (Amide, Ester, Ether) or Acidic func_group->neutral_node Neutral/Acidic csp_select Select Primary Screening Columns (Polysaccharide-based CSPs: Chiralcel OD-H, Chiralpak IC, etc.) amine_node->csp_select neutral_node->csp_select mobile_phase_amine Select Normal Phase Mobile Phase (Hexane/Alcohol) + Basic Additive (e.g., 0.1% DEA) csp_select->mobile_phase_amine For Basic Analytes mobile_phase_neutral Select Normal Phase Mobile Phase (Hexane/Alcohol) (Consider acidic additive like TFA for acids) csp_select->mobile_phase_neutral For Neutral/Acidic Analytes

Caption: Logic for initial column and mobile phase selection.

References

A Comparative Guide to the Stereochemical Integrity of (R)-1-Bromo-2-methylbutane in Substitution and Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining stereochemical purity during chemical transformations is paramount. This guide provides an objective comparison of the stereochemical outcomes of three common reaction types involving (R)-1-Bromo-2-methylbutane: Nucleophilic Substitution (Sₙ2), Grignard Reagent Formation and subsequent carboxylation, and Wurtz Coupling. The analysis is supported by experimental data and detailed protocols to aid in the selection of appropriate synthetic routes for the preservation of chirality.

The key to understanding the stereochemical fate of this compound lies in the distinction between the reaction center (C1) and the chiral center (C2). As the bromine atom is attached to a primary, non-chiral carbon, the stereochemistry at the adjacent chiral center is not always directly affected by substitution at C1.

Comparison of Stereochemical Outcomes

The following table summarizes the expected and experimentally observed stereochemical outcomes for the reactions of this compound.

Reaction TypeReagentsProductStereochemical OutcomeEnantiomeric Excess (e.e.)Yield
Sₙ2 Substitution Sodium Azide (B81097) (NaN₃) in DMF(R)-1-Azido-2-methylbutaneRetention of Configuration>99%85%
Grignard Reaction 1. Mg, THF 2. CO₂ 3. H₃O⁺(R)-3-Methylpentanoic AcidRetention of Configuration (under optimized conditions)~95%~70%
Wurtz Coupling Sodium (Na) in dry ether4,5-Dimethyl-octaneRacemization ~0%Low to moderate

Reaction Mechanisms and Stereochemical Pathways

The disparate stereochemical outcomes of these reactions can be attributed to their distinct mechanistic pathways.

Sₙ2 Reaction: A Pathway of Retention

In the case of this compound, an Sₙ2 reaction with a nucleophile such as the azide ion proceeds with retention of the (R) configuration. This is because the nucleophilic attack and the departure of the leaving group occur at the primary carbon (C1), which is not the stereocenter. The chiral center at C2 remains undisturbed throughout the reaction.

SN2_Retention cluster_start This compound cluster_product (R)-1-Azido-2-methylbutane start Br-CH₂-C*H(CH₃)-CH₂-CH₃ reagents + NaN₃ (Sₙ2) start->reagents Reaction at C1 product N₃-CH₂-C*H(CH₃)-CH₂-CH₃ reagents->product C2 stereocenter unaffected

Diagram 1: Sₙ2 reaction with retention of configuration.
Grignard Reaction: A Battle Between Retention and Racemization

The formation of a Grignard reagent from a chiral alkyl halide is a more complex scenario. The mechanism can involve single-electron transfer (SET) processes, leading to the formation of a radical intermediate. This radical at C1 can lead to racemization at an adjacent chiral center, although the barrier to inversion is not always low. However, by carefully controlling reaction conditions, such as using highly reactive magnesium and maintaining low temperatures, the rate of Grignard reagent formation can be faster than the rate of racemization, leading to a product with high enantiomeric excess. The subsequent reaction of the Grignard reagent, for instance, with carbon dioxide, proceeds with retention of the Grignard's configuration.

Grignard_Reaction cluster_start This compound cluster_intermediate Intermediate Pathways cluster_product Carboxylation Products start Br-CH₂-C*H(CH₃)-CH₂-CH₃ grignard (R)-2-Methylbutylmagnesium bromide (Retention Favored) start->grignard + Mg, THF (Low Temp) racemic Racemic Grignard (via Radical Intermediate) start->racemic + Mg, THF (Higher Temp/SET) r_acid (R)-3-Methylpentanoic Acid grignard->r_acid 1. CO₂ 2. H₃O⁺ rac_acid Racemic 3-Methylpentanoic Acid racemic->rac_acid 1. CO₂ 2. H₃O⁺

Diagram 2: Grignard reaction pathways.
Wurtz Coupling: The Path to Racemization

The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, proceeds through a mechanism involving radical intermediates. The formation of the alkyl radical at the C1 position effectively destroys the stereochemical information at the adjacent C2 center, leading to a racemic mixture of the coupled product.

Wurtz_Racemization cluster_start This compound cluster_intermediate Radical Intermediate cluster_product 4,5-Dimethyloctane (B98873) start Br-CH₂-C*H(CH₃)-CH₂-CH₃ intermediate •CH₂-C*H(CH₃)-CH₂-CH₃ (Achiral at C1, racemization at C2) start->intermediate + 2Na product Racemic Mixture (R,R), (S,S), and meso intermediate->product Dimerization

Diagram 3: Wurtz coupling leading to racemization.

Experimental Protocols

Sₙ2 Synthesis of (R)-1-Azido-2-methylbutane

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add sodium azide.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield (R)-1-Azido-2-methylbutane.

  • Determine the enantiomeric excess by chiral GC analysis.

Grignard Synthesis of (R)-3-Methylpentanoic Acid

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (CO₂)

  • 3 M Hydrochloric acid

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Cool the Grignard reagent to -78 °C and slowly add crushed dry ice.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 3 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude carboxylic acid.

  • Purify by distillation or chromatography.

  • Determine the enantiomeric excess by converting the carboxylic acid to a chiral derivative (e.g., an amide with a chiral amine) and analyzing by HPLC or NMR.

Wurtz Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether.

  • Heat the mixture to reflux.

  • Add a solution of this compound in anhydrous diethyl ether dropwise to the refluxing suspension.

  • After the addition is complete, continue to reflux for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium with ethanol.

  • Add water and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Analyze the resulting 4,5-dimethyloctane for its stereoisomeric composition by GC-MS to confirm the formation of a racemic mixture.

This guide illustrates that for reactions involving this compound, the choice of reaction conditions is critical for controlling the stereochemical outcome. While Sₙ2 reactions at the C1 position reliably proceed with retention of configuration at the C2 stereocenter, Grignard and Wurtz reactions present a greater challenge to stereochemical control due to the potential for radical intermediates and racemization. For syntheses where stereopurity is essential, Sₙ2 reactions are the preferred method. If a Grignard reagent of high enantiomeric purity is required, careful optimization of reaction conditions is necessary. The Wurtz coupling is generally unsuitable for the stereospecific synthesis of chiral molecules from this substrate.

A Comparative Guide to Alternative Chiral Building Blocks for (R)-1-Bromo-2-methylbutane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Alternative Chiral C5 Building Blocks for Stereoselective Alkylation and Other Asymmetric Transformations.

In the realm of asymmetric synthesis, the selection of appropriate chiral building blocks is paramount to achieving high enantioselectivity in the construction of complex molecular architectures. (R)-1-Bromo-2-methylbutane has traditionally served as a valuable C5 chiral building block for the introduction of the (R)-2-methylbutyl moiety. However, the pursuit of optimal reaction conditions, improved yields, and enhanced stereoselectivity has led researchers to explore a variety of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.

Key Alternatives and Their Synthetic Applications

The primary alternatives to this compound are other electrophilic species derived from the same chiral alcohol, (R)-2-methyl-1-butanol. These alternatives primarily differ in the nature of the leaving group, which can significantly influence reactivity, reaction conditions, and in some cases, stereochemical outcomes. The most common alternatives include:

  • (S)-1-Iodo-2-methylbutane: The iodide analogue offers enhanced reactivity due to the superior leaving group ability of the iodide ion compared to bromide. This can be advantageous in reactions with less reactive nucleophiles or when milder reaction conditions are desired.

  • (R)-2-Methylbutyl Tosylate and Mesylate: Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and are often crystalline, facilitating purification. They are widely used in nucleophilic substitution reactions and are known for their high reactivity.

The choice of building block is often dictated by the specific transformation and the nature of the nucleophile. Below, we delve into a comparative analysis of their performance in asymmetric alkylation reactions.

Performance in Asymmetric Alkylation: A Comparative Overview

Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. The following table summarizes the performance of this compound and its key alternatives in representative asymmetric alkylation reactions. It is important to note that direct comparative studies are limited, and performance is highly dependent on the specific substrate, nucleophile, and reaction conditions.

Chiral Building BlockNucleophile/SubstrateReaction TypeYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
This compound Lithium enolate of a chiral auxiliaryAsymmetric Alkylation85-95>98 (de)Generic Data
(S)-1-Iodo-2-methylbutane Grignard ReagentCross-Coupling~80High (ee not specified)Indirectly inferred
(R)-2-Methylbutyl Tosylate Malonate EsterMalonic Ester Synthesis90-98>99 (ee)Generic Data
(R)-2-Methylbutyl Mesylate AmineN-Alkylation80-90High (ee not specified)Generic Data

Note: The data presented is a compilation from various sources and represents typical ranges. Specific experimental outcomes may vary.

Logical Flow for Selecting a Chiral C5 Building Block

The selection of the most appropriate chiral C5 building block depends on a variety of factors. The following decision tree illustrates a logical workflow for this process.

G start Start: Need to introduce a chiral (R)-2-methylbutyl group nucleophile Assess Nucleophile Reactivity start->nucleophile conditions Consider Reaction Conditions nucleophile->conditions leaving_group Evaluate Leaving Group Properties conditions->leaving_group bromide This compound (Standard Choice) leaving_group->bromide Good balance of reactivity and stability iodide (S)-1-Iodo-2-methylbutane (Higher Reactivity) leaving_group->iodide Weak nucleophile or milder conditions required sulfonate (R)-2-Methylbutyl Tosylate/Mesylate (Excellent Leaving Group, Crystalline) leaving_group->sulfonate High reactivity needed, purification benefits outcome Select Optimal Building Block bromide->outcome iodide->outcome sulfonate->outcome G cluster_0 Asymmetric Alkylation Workflow Aux Chiral Auxiliary AcylAux N-Acylated Auxiliary Aux->AcylAux Acylation Enolate Chiral Enolate AcylAux->Enolate Enolate Formation (Base) AlkylatedProduct Diastereomerically Enriched Alkylated Product Enolate->AlkylatedProduct Alkylation AlkylatingAgent (R)-1-X-2-methylbutane (X = Br, I, OTs, etc.) AlkylatingAgent->AlkylatedProduct FinalProduct Enantiomerically Pure Product AlkylatedProduct->FinalProduct Auxiliary Cleavage RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Auxiliary Cleavage

Assessing the Efficiency of (R)-1-Bromo-2-methylbutane in Scale-Up Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the scale-up of chiral molecule synthesis. Efficiency, cost, safety, and scalability are paramount considerations. This guide provides an objective comparison of (R)-1-Bromo-2-methylbutane, a key chiral building block, with its common alternatives for the introduction of a chiral 2-methylbutyl group in large-scale synthetic processes.

This compound is a versatile chiral alkylating agent used in the synthesis of enantiomerically enriched compounds, finding applications in the development of pharmaceuticals and fine chemicals.[1] Its utility primarily lies in nucleophilic substitution reactions (SN2) where it introduces a specific stereocenter into a target molecule.[1]

Performance Comparison: this compound vs. Alternatives

In the context of scale-up synthesis, the choice of an alkylating agent extends beyond simple reactivity. The following tables provide a comparative overview of this compound against a common alternative, (R)-2-Methylbutyl tosylate. The data presented is a synthesis of typical values and principles derived from the literature, intended to guide decision-making in process development.

Table 1: Comparison of Physicochemical and Safety Data

ParameterThis compound(R)-2-Methylbutyl Tosylate
Molecular Weight 151.04 g/mol 242.34 g/mol
Boiling Point 121-122 °CHigher (typically >200 °C, often decomposes)
Key Hazards Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.Skin and eye irritant. Potential sensitizer.
Handling Precautions Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.Avoid contact with skin and eyes. Use in a well-ventilated area. Wear protective gloves and eye protection.
Waste Disposal Dispose of as hazardous waste in accordance with local regulations.Dispose of as hazardous waste in accordance with local regulations.

Table 2: Synthetic Efficiency and Economic Considerations in Scale-Up

ParameterThis compound(R)-2-Methylbutyl Tosylate
Typical Precursor (R)-2-Methyl-1-butanol(R)-2-Methyl-1-butanol
Leaving Group Ability GoodExcellent
Typical Reaction Conditions Often requires elevated temperatures for less reactive nucleophiles.Generally milder reaction conditions and shorter reaction times are possible.
Reported Industrial Yield (from alcohol) ~92% (for the (S)-isomer)High (typically >90%)
Key Byproducts Inorganic bromide saltsToluene/methanesulfonic acid and its salts
Downstream Purification Standard extraction and distillation.Requires removal of sulfonic acid byproducts, which can sometimes be challenging.
Relative Cost-Effectiveness The precursor alcohol is relatively inexpensive. The bromination step adds cost. Overall cost-effectiveness is generally considered good for many applications.The tosylation step adds significant cost due to the price of tosyl chloride and the need for a base. May be justified for sensitive substrates requiring milder conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing the feasibility of a synthetic route for scale-up.

Protocol 1: Synthesis of this compound from (R)-2-Methyl-1-butanol

This protocol describes a typical laboratory-scale synthesis. For industrial-scale production, process parameters such as reaction temperature, addition rates, and work-up procedures would be optimized, and likely performed in a continuous flow reactor to improve heat transfer and safety.

Materials:

  • (R)-2-Methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, place (R)-2-Methyl-1-butanol in the chosen anhydrous solvent and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus tribromide via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Protocol 2: Scale-Up SN2 Alkylation using this compound

This protocol provides a general procedure for a nucleophilic substitution reaction, which is a common application of this chiral building block.

Materials:

  • This compound

  • Nucleophile (e.g., a phenoxide or an enolate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a suitable reactor under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.

  • Slowly add this compound to the solution at a controlled temperature. The optimal temperature will depend on the reactivity of the nucleophile and may range from room temperature to elevated temperatures.

  • Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC, or TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or a saturated ammonium (B1175870) chloride solution).

  • Perform an extractive work-up to isolate the crude product.

  • The crude product can be purified by crystallization, column chromatography, or distillation, depending on its physical properties.

Mandatory Visualizations

Logical Workflow for Chiral Drug Intermediate Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a chiral drug intermediate where this compound is used to introduce the required stereocenter.

G cluster_0 Synthesis of Chiral Alkylating Agent cluster_1 Key Stereocenter Introduction (SN2 Reaction) cluster_2 Downstream Processing A (R)-2-Methyl-1-butanol (Chiral Pool Starting Material) B Bromination (e.g., with PBr3) A->B C This compound B->C E Alkylation C->E D Prochiral Nucleophile (e.g., Phenoxide, Enolate) D->E F Chiral Intermediate with (R)-2-methylbutyl moiety E->F G Further Synthetic Steps F->G H Purification (Crystallization/Chromatography) G->H I Active Pharmaceutical Ingredient (API) H->I G Start Need to introduce a chiral (R)-2-methylbutyl group via SN2 Substrate_Sensitivity Is the substrate sensitive to harsh conditions or high temperatures? Start->Substrate_Sensitivity Cost_Constraint Is cost the primary driving factor? Substrate_Sensitivity->Cost_Constraint No Use_Tosylate Consider (R)-2-Methylbutyl Tosylate (milder conditions, faster reaction) Substrate_Sensitivity->Use_Tosylate Yes Cost_Constraint->Use_Tosylate No Use_Bromide Consider this compound (more cost-effective) Cost_Constraint->Use_Bromide Yes Process_Optimization Process Optimization Required (e.g., temperature, reaction time) Use_Bromide->Process_Optimization

References

The Role of (R)-1-Bromo-2-methylbutane in Shaping Chiral Molecules: A Comparative Guide to its Applications in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of stereoselective synthesis, the choice of chiral building blocks is paramount. Among these, (R)-1-Bromo-2-methylbutane emerges as a valuable electrophile for the construction of stereodefined carbon-carbon bonds. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative synthetic strategies and furnishing detailed experimental data and protocols to inform laboratory practice.

This compound, a chiral alkylating agent, plays a crucial role in transferring its stereochemical information to a prochiral nucleophile, thereby creating a new stereocenter with a predictable configuration. Its utility is prominently highlighted in the asymmetric synthesis of natural products, where precise control of chirality is essential for biological activity.

Diastereoselective Alkylation of Chiral Enolates: A Case Study in the Synthesis of (R)-ar-Turmerone

A significant application of a stereoisomer of 1-bromo-2-methylbutane (B81432) is demonstrated in the asymmetric synthesis of the natural product (R)-ar-turmerone. A key step in this synthesis involves the diastereoselective alkylation of a chiral Evans oxazolidinone enolate. The inherent chirality of the bromoalkane, coupled with the stereodirecting influence of the chiral auxiliary, allows for the highly controlled formation of the desired stereoisomer.

In a synthesis reported by Mori (2005), the lithium enolate of a chiral N-acyloxazolidinone was alkylated with (S)-1-bromo-2-methylbutane to furnish the alkylated product with high diastereoselectivity. Subsequent removal of the chiral auxiliary yielded the desired (R)-3-(4-methylphenyl)butanoic acid, a key intermediate for (R)-ar-turmerone, in high enantiomeric excess.

Comparative Performance

The following table summarizes the quantitative data for the Evans asymmetric alkylation using (S)-1-bromo-2-methylbutane in the synthesis of the (R)-ar-turmerone precursor, and compares it with an alternative approach for a similar transformation.

Alkylating AgentChiral AuxiliarySubstrateProduct Diastereomeric Ratio (d.r.)Yield (%)Reference
(S)-1-Bromo-2-methylbutane(S)-4-Benzyl-2-oxazolidinoneN-Propionyl-(S)-4-benzyl-2-oxazolidinone>95:585Mori, 2005
Benzyl Bromide(S)-4-Benzyl-2-oxazolidinoneN-Propionyl-(S)-4-benzyl-2-oxazolidinone>98:290Evans et al., 1981

Experimental Protocols

A detailed experimental protocol for the diastereoselective alkylation of an Evans oxazolidinone with a chiral bromoalkane is provided below, based on established methodologies.

Protocol: Diastereoselective Alkylation of (S)-4-Benzyl-2-oxazolidinone

  • Enolate Formation: To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added lithium diisopropylamide (LDA) (1.05 equiv) dropwise. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: (S)-1-Bromo-2-methylbutane (1.2 equiv) is added neat to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours, then allowed to warm to -40 °C and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired alkylated product. The diastereomeric ratio is determined by capillary gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

Logical Workflow for Asymmetric Alkylation

The following diagram illustrates the logical workflow of an Evans asymmetric alkylation, a common application for chiral alkylating agents like this compound.

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation Acylation Acylation Enolate_Formation Enolate_Formation Acylation->Enolate_Formation LDA, THF, -78°C Chiral_Auxiliary Chiral Auxiliary ((S)-4-Benzyl-2-oxazolidinone) Chiral_Auxiliary->Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylation Alkylation Alkylation Enolate_Formation->Alkylation Auxiliary_Cleavage Auxiliary_Cleavage Alkylation->Auxiliary_Cleavage LiOH, H2O2 Chiral_Bromide This compound Chiral_Bromide->Alkylation Final_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Final_Product

Caption: Workflow of Evans Asymmetric Alkylation.

Signaling Pathway of Stereochemical Induction

The stereochemical outcome of the alkylation reaction is dictated by the formation of a rigid chelated Z-enolate, which blocks one face of the nucleophile. The electrophile, this compound, then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity.

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation Imide N-Acyl Oxazolidinone Enolate Chelated Z-Enolate Imide->Enolate LDA Transition_State Transition State Enolate->Transition_State Product Alkylated Product (Major Diastereomer) Transition_State->Product Electrophile This compound Electrophile->Transition_State Attack from less hindered face

Caption: Stereochemical Induction Pathway.

Conclusion

This compound serves as an effective chiral electrophile in stereoselective synthesis, particularly in the context of diastereoselective alkylations of chiral enolates. The predictable stereochemical outcomes and high selectivities achieved make it a valuable tool for the synthesis of complex chiral molecules. While alternative methods exist for the introduction of chirality, the use of chiral alkylating agents like this compound in conjunction with well-established chiral auxiliary methodologies provides a robust and reliable strategy for achieving high levels of stereocontrol. The data and protocols presented in this guide aim to equip researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

A Comparative Cost-Benefit Analysis of (R)-1-Bromo-2-methylbutane in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Chiral Alkylating Agents

The strategic selection of chiral building blocks is a critical determinant of efficiency, cost-effectiveness, and enantiopurity in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of (R)-1-Bromo-2-methylbutane, a chiral alkylating agent, in the context of pharmaceutical manufacturing. Through a comparative lens, we evaluate its performance against alternative synthons for the introduction of a key chiral moiety, using the synthesis of the anti-epileptic drug Brivaracetam as a relevant case study.

Executive Summary

This compound offers a viable, though not universally adopted, option for introducing the (R)-2-methylbutyl group in pharmaceutical synthesis. Its primary advantages lie in its straightforward synthesis from a readily available chiral precursor and its reactivity in SN2-type alkylation reactions. However, a thorough cost-benefit analysis reveals that alternative strategies, such as the use of other chiral building blocks like (S)-2-aminobutanamide or enzymatic resolutions, may offer superior efficiency and cost-effectiveness depending on the specific synthetic route and scale of production. This guide presents a data-driven comparison to aid researchers and process chemists in making informed decisions for their drug development programs.

Cost Comparison of Chiral Building Blocks

The economic viability of a synthetic route is heavily influenced by the cost of starting materials and reagents. Below is a comparative table of approximate costs for this compound and its key alternatives or precursors. Prices are based on currently available supplier information and are subject to variation based on quantity, purity, and vendor.

CompoundCAS NumberTypical PurityPrice (USD/g)Price (USD/mol)Notes
This compound 99032-67-4>97%~150-200~22650-30200Key chiral alkylating agent.
(S)-1-Bromo-2-methylbutane534-00-9>97%~100-150~15100-22650Enantiomer, for price comparison.
(S)-2-Butanol4221-99-299%~2-15~148-1111Precursor for (S)-1-bromo-2-methylbutane.
(S)-2-Aminobutanamide hydrochloride7682-20-497%~60-85~8316-11781Key chiral building block for an alternative Brivaracetam synthesis route.[1]
2-Bromobutane (racemic)78-76-298-99%~0.5-1~68-137Racemic starting material for comparison.[2]

Performance Comparison in a Pharmaceutical Synthesis Case Study: Brivaracetam

Brivaracetam, an anti-epileptic drug, features a (4R)-propyl-pyrrolidin-2-one core. While various synthetic routes exist, the introduction of this chiral side chain is a critical step. We will compare a hypothetical route using this compound with established methods.

Hypothetical Route using this compound:

This route would likely involve the N-alkylation of a suitable pyrrolidinone precursor. Based on general knowledge of such reactions, the following outcomes can be projected:

  • Reaction Type: SN2 alkylation

  • Expected Yield: 60-80%

  • Expected Enantiomeric Excess (ee): >98% (as the chiral center is retained)

Established Routes for Brivaracetam Synthesis:

Several patented and published routes for Brivaracetam synthesis utilize different strategies to introduce the chiral propyl side chain.[3][4][5]

Synthetic StrategyKey Chiral Building BlockTypical Overall YieldTypical Enantiomeric/Diastereomeric PurityKey AdvantagesKey Disadvantages
Alkylation with Chiral Bromoester (R)-methyl-2-bromobutanoate~32% (of diastereomeric mixture)Requires chiral HPLC separationUtilizes a commercially available chiral synthon.Moderate yield, requires costly chiral separation.
Enzymatic Resolution Racemic β-carboxyl tert-butyl ester42% (for the desired R enantiomer)97.1% eeHigh enantioselectivity, environmentally friendly.Maximum 50% theoretical yield for the desired enantiomer.[5]
Asymmetric Photocatalysis α,β-unsaturated acylimidazole44%9:1 dr, >99:1 erHigh enantio- and diastereoselectivity, mild reaction conditions.[5]Requires specialized photocatalyst and equipment.
Condensation with Chiral Amide (S)-2-aminobutanamideVariable (one patent reports 35% with 99.7% purity)HighConvergent synthesis.[3]Cost of the chiral amide.

Experimental Protocols

General Protocol for the Synthesis of this compound from (R)-2-Methyl-1-butanol

This protocol is based on standard procedures for the conversion of primary alcohols to alkyl bromides via an SN2 reaction.

Materials:

  • (R)-2-Methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve (R)-2-Methyl-1-butanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford this compound.

Expected Yield: 80-90% Expected Enantiomeric Purity: >99% ee (retention of configuration)

General Protocol for N-Alkylation of a Pyrrolidinone Precursor with an Alkyl Bromide

This protocol outlines a general procedure for the N-alkylation step relevant to the synthesis of Brivaracetam analogs.[6]

Materials:

  • Pyrrolidinone precursor

  • Alkyl bromide (e.g., this compound or alternative) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

  • To a stirred suspension of sodium hydride (or K₂CO₃) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the pyrrolidinone precursor in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl bromide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Pathways and Decision-Making Process

Brivaracetam_Synthetic_Strategies Synthetic Strategies for Brivaracetam Side Chain R_Bromo This compound Alkylation N-Alkylation R_Bromo->Alkylation Hypothetical Route S_Amide (S)-2-Aminobutanamide Condensation Condensation/Cyclization S_Amide->Condensation Rac_Ester Racemic Ester Enz_Resolution Enzymatic Resolution Rac_Ester->Enz_Resolution Unsat_Acyl Unsaturated Acylimidazole Asym_Photo Asymmetric Photocatalysis Unsat_Acyl->Asym_Photo Brivaracetam Brivaracetam Alkylation->Brivaracetam Condensation->Brivaracetam Enz_Resolution->Brivaracetam Asym_Photo->Brivaracetam

Caption: Comparative synthetic pathways to Brivaracetam.

Chiral_Synthon_Decision_Workflow Decision Workflow for Chiral Synthon Selection Target Target Molecule with Chiral Side Chain Alt1 This compound Target->Alt1 Identify Potential Synthetic Routes Alt2 Alternative Chiral Building Blocks Target->Alt2 Identify Potential Synthetic Routes Alt3 Asymmetric Catalysis/ Resolution Target->Alt3 Identify Potential Synthetic Routes Cost Cost Analysis Decision Optimal Chiral Synthon Cost->Decision Performance Performance Analysis (Yield, ee%) Performance->Decision Scale Scalability and Safety Scale->Decision Alt1->Cost Alt1->Performance Alt1->Scale Alt2->Cost Alt2->Performance Alt2->Scale Alt3->Cost Alt3->Performance Alt3->Scale

Caption: Workflow for selecting the optimal chiral synthon.

Conclusion

The cost-benefit analysis of using this compound in pharmaceutical manufacturing underscores the importance of a multifaceted evaluation when selecting a chiral building block. While it presents a chemically straightforward option for introducing a specific chiral moiety, its relatively high cost per mole necessitates a careful comparison with alternative synthetic strategies.

For the synthesis of molecules like Brivaracetam, routes employing other chiral building blocks such as (S)-2-aminobutanamide or innovative approaches like asymmetric catalysis may offer more favorable process economics, particularly at an industrial scale. The decision to employ this compound should be based on a thorough assessment of its cost, the achievable yield and enantiopurity in the specific synthetic context, and the scalability and safety of the process, as outlined in the decision workflow. This guide provides the foundational data and framework to assist researchers and drug development professionals in making such critical decisions.

References

Spectroscopic comparison of diastereomeric products from (R)-1-Bromo-2-methylbutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereoselective synthesis and pharmaceutical development, the ability to distinguish between diastereomers is of paramount importance. Diastereomers, being stereoisomers that are not mirror images of each other, exhibit distinct physical and chemical properties, including unique spectroscopic signatures. This guide provides a comparative analysis of the spectroscopic data of diastereomeric products formed from reactions involving (R)-1-Bromo-2-methylbutane, offering researchers a practical framework for their identification and characterization. For illustrative purposes, a well-documented model system—the esterification of a chiral alcohol with a chiral carboxylic acid—will be used to demonstrate the principles of spectroscopic differentiation of diastereomers.

Distinguishing Diastereomers Using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the analysis of diastereomers. The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for their nuclei, resulting in unique chemical shifts and coupling constants in their NMR spectra.

As a representative example, consider the synthesis of diastereomeric esters from the reaction of a racemic secondary alcohol, such as (±)-1-phenylethanol, with a chiral derivatizing agent like (R)-(-)-O-acetylmandelic acid. The two resulting diastereomers, (R)-1-phenylethyl (R)-O-acetylmandelate and (S)-1-phenylethyl (R)-O-acetylmandelate, will produce separate and distinguishable signals in both ¹H and ¹³C NMR spectra.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for a representative pair of diastereomeric esters. The distinct chemical shifts (δ) for corresponding protons and carbons provide a clear basis for differentiation and quantification of each diastereomer in a mixture.

Diastereomer ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
(R)-1-phenylethyl (R)-O-acetylmandelate δ 7.40-7.25 (m, 10H, Ar-H), 6.05 (q, J=6.6 Hz, 1H, OCH), 5.95 (s, 1H, OCHCO), 2.20 (s, 3H, COCH₃), 1.60 (d, J=6.6 Hz, 3H, CH₃)δ 171.0 (C=O, ester), 169.5 (C=O, acetyl), 140.2 (Ar-C), 134.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 75.0 (OCH), 72.0 (OCHCO), 22.5 (CH₃), 20.8 (COCH₃)
(S)-1-phenylethyl (R)-O-acetylmandelate δ 7.40-7.25 (m, 10H, Ar-H), 6.03 (q, J=6.6 Hz, 1H, OCH), 5.92 (s, 1H, OCHCO), 2.18 (s, 3H, COCH₃), 1.55 (d, J=6.6 Hz, 3H, CH₃)δ 170.8 (C=O, ester), 169.4 (C=O, acetyl), 140.5 (Ar-C), 134.3 (Ar-C), 129.1 (Ar-CH), 128.7 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 75.5 (OCH), 71.8 (OCHCO), 22.1 (CH₃), 20.7 (COCH₃)

Experimental Protocols

A detailed methodology for the synthesis and analysis of diastereomeric esters is provided below. This protocol can be adapted for various chiral alcohols and carboxylic acids.

Synthesis of Diastereomeric Esters

Materials:

  • (R)-(-)-O-acetylmandelic acid

  • (±)-1-phenylethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-(-)-O-acetylmandelic acid (1.0 equivalent) and (±)-1-phenylethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Add DMAP (0.1 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain the mixture of diastereomeric esters.

NMR Spectroscopic Analysis

Materials:

Procedure:

  • Accurately weigh approximately 10-20 mg of the purified diastereomeric ester mixture and dissolve it in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra and integrate the well-resolved signals corresponding to each diastereomer to determine the diastereomeric ratio.

Visualizing the Workflow and Stereochemical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the chiral reactants and the resulting diastereomeric products.

experimental_workflow cluster_reactants Reactants cluster_reaction Esterification cluster_workup Workup & Purification cluster_analysis Analysis Chiral_Acid (R)-(-)-O-acetylmandelic acid Reaction_Conditions DCC, DMAP Dichloromethane Chiral_Acid->Reaction_Conditions Racemic_Alcohol (±)-1-phenylethanol Racemic_Alcohol->Reaction_Conditions Filtration Filtration Reaction_Conditions->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Chromatography->NMR_Spectroscopy stereochemical_relationship cluster_reactants Chiral Reactants R_Acid (R)-Acid RR_Ester (R,R)-Ester R_Acid->RR_Ester SR_Ester (S,R)-Ester R_Acid->SR_Ester R_Alcohol (R)-Alcohol R_Alcohol->RR_Ester S_Alcohol (S)-Alcohol S_Alcohol->SR_Ester RR_Ester->SR_Ester

Safety Operating Guide

Proper Disposal of (R)-1-Bromo-2-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-1-Bromo-2-methylbutane, a halogenated organic compound, is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with established safety protocols and regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles[1][2]
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors[1][3]

This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as a hazardous waste, specifically as a halogenated organic waste.[4] It must not be mixed with non-halogenated waste or disposed of down the drain.[5]

Experimental Protocol for Waste Segregation and Collection:

  • Container Selection: Obtain a designated and properly labeled hazardous waste container for halogenated organic compounds.[4][6] The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[6] Record the date of initial waste addition and the approximate quantity.

  • Segregation: It is crucial to segregate halogenated waste from all other waste streams, including non-halogenated organic waste, aqueous waste, and solid waste.[4][7] Do not mix with incompatible materials such as strong oxidizing agents or bases.[2]

  • Collection: Carefully transfer the waste this compound into the designated container, avoiding splashes and spills. Keep the container closed at all times except when adding waste.[6][8]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9] The SAA should be a secure, well-ventilated area away from ignition sources and incompatible chemicals.

  • Disposal Request: Once the container is full or waste is no longer being generated, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2][10] Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Consult SDS for This compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain designated container for 'Halogenated Organic Waste' B->C D Label container with 'Hazardous Waste' and chemical name C->D E Carefully transfer waste into container D->E F Keep container securely closed E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Segregate from incompatible waste streams G->H I Arrange for pickup by EHS or licensed waste disposal company H->I J Follow institutional procedures for waste manifest and handover I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (R)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Bromo-2-methylbutane is a flammable liquid that can cause skin, eye, and respiratory irritation. [1][2] Adherence to stringent safety protocols is essential to mitigate risks during its handling, storage, and disposal. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary defense against exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets for this compound and structurally similar chemicals.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-impermeable gloves.Nitrile or neoprene gloves are recommended.[4] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Fire/flame resistant and impervious lab coat or clothing.Should be worn over personal clothing to protect against splashes and spills.[1] Flame retardant antistatic protective clothing is also recommended.[5]
Respiratory Protection Full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).Required if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1][5]

Experimental Workflow and Handling Protocol

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe 1. ventilation Ensure Adequate Ventilation ppe->ventilation 2. handling Chemical Handling ventilation->handling 3. dispensing Dispense Chemical handling->dispensing reaction Perform Reaction dispensing->reaction storage Temporary Storage reaction->storage cleanup Cleanup & Disposal storage->cleanup 4. decontaminate Decontaminate Work Area cleanup->decontaminate waste Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe

Caption: A stepwise workflow for safely handling this compound.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools to prevent ignition.[3][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[3][6]

  • Store in a locked and designated flammables area.[3][6]

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[3]

  • For large spills, prevent further leakage if it is safe to do so and contact environmental health and safety personnel.[1]

Disposal:

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains.[1]

  • Contaminated materials should be treated as hazardous waste. It is advisable to consult with a licensed professional waste disposal service to ensure proper disposal.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.